Panepophenanthrin
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(1S,2S,3R,4S,6S,10S,13R,14S,16S,17R,18S)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |
InChI |
InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m1/s1 |
InChI Key |
WQBRQZUREPTGLI-ODDMXWQNSA-N |
Isomeric SMILES |
CC1([C@H]2C=C3[C@H]([C@H]4[C@@]2([C@@](O1)([C@@H]5[C@H]([C@@H]4O)O5)O)/C=C/C(C)(C)O)[C@H]([C@H]6[C@@H](C3=O)O6)O)C |
Canonical SMILES |
CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |
Synonyms |
1,3a,10-trihydroxy-10c-(3-hydroxy-3-methylbut-1-enyl)-5,5-dimethyl-1,2,3,3a,5,5a,8,9,10,10a,10b,10c-dodecahydro-4-oxa-2,3,8,9-diepoxyacephenanthrylen-7-one panepophenanthrin |
Origin of Product |
United States |
Foundational & Exploratory
Panepophenanthrin: A Fungal Metabolite Inhibiting the Ubiquitin-Activating Enzyme
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Panepophenanthrin is a structurally complex natural product isolated from the mushroom Panus rudis. It has garnered significant attention within the scientific community due to its potent and specific inhibitory activity against the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its natural source, proposed biosynthetic pathway, methods for its isolation and synthesis, and its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery.
Natural Source and Isolation
This compound was first identified as a secondary metabolite produced by the fungus Panus rudis (strain IFO 8994).[1][2][3] The compound is typically isolated from the fermented broth of this mushroom.
Fermentation and Extraction
Several studies have described the cultivation of Panus rudis for the production of this compound. Generally, the fungus is cultured in a suitable liquid medium, such as potato dextrose broth, for several weeks.[4][5] The culture broth is then extracted with organic solvents like acetone or ethyl acetate to obtain a crude extract containing this compound and other metabolites.[4][5]
Purification
The purification of this compound from the crude extract is achieved through a combination of chromatographic techniques. These methods typically include:
-
Silica Gel Chromatography: Used for initial fractionation of the crude extract.[4]
-
Sephadex LH-20 Chromatography: Employed for further separation based on molecular size.[4]
-
Medium-Pressure Liquid Chromatography (MPLC): A more efficient method for fractionation.[5]
-
High-Performance Liquid Chromatography (HPLC): The final step to obtain pure this compound.[4][5]
Quantitative Data
The yield of this compound from fungal fermentation can vary depending on the culture conditions. One study reported the isolation of 47.5 mg of this compound from a 9-liter culture of Panus rudis.[5]
| Parameter | Value | Source |
| Producing Organism | Panus rudis (Fr. IFO 8994) | [1][2][3] |
| Isolation Source | Fermented broth | [1][2][3] |
| Reported Yield | 47.5 mg from 9 L culture | [5] |
Biosynthesis Pathway
The natural biosynthetic pathway of this compound in Panus rudis has not yet been fully elucidated. However, a plausible biomimetic pathway has been proposed based on the chemical total synthesis of the molecule. This proposed pathway involves the dimerization of an epoxyquinol monomer via a Diels-Alder reaction.[1][6]
Proposed Biomimetic Pathway
The total synthesis of this compound suggests a convergent approach where two molecules of a complex epoxyquinol monomer undergo a [4+2] cycloaddition (Diels-Alder reaction) to form the characteristic tetracyclic core of the natural product.[1][6] While this represents a successful chemical synthesis strategy, it is important to note that the existence of a specific "Diels-Alderase" enzyme responsible for this transformation in Panus rudis has not been experimentally confirmed. The biosynthesis of the monomer itself is likely to involve a polyketide synthase (PKS) and various tailoring enzymes, such as terpene cyclases, to construct the initial carbon skeleton and introduce the necessary functional groups.
Caption: Proposed biomimetic synthesis pathway of this compound.
Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme (E1)
This compound's primary biological activity is the inhibition of the ubiquitin-activating enzyme (E1).[1][2] The E1 enzyme is at the apex of the ubiquitin-proteasome pathway, responsible for the initial activation of ubiquitin, a small regulatory protein. This activation is a critical first step for the subsequent ubiquitination of target proteins, which can lead to their degradation by the proteasome or alter their function.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major cellular machinery for protein degradation and regulation. It involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the target protein and facilitates the transfer of ubiquitin from E2 to the target.
By inhibiting E1, this compound effectively shuts down this entire cascade.
Quantitative Inhibition Data
This compound has been shown to inhibit E1 activity with a half-maximal inhibitory concentration (IC50) in the micromolar range.
| Parameter | Value | Source |
| Target Enzyme | Ubiquitin-Activating Enzyme (E1) | [1][2] |
| IC50 | ~72 µM |
Potential Impact on Cellular Signaling Pathways
The inhibition of the ubiquitin-proteasome system by this compound is expected to have profound effects on various cellular signaling pathways that are regulated by protein ubiquitination. While specific studies on the downstream effects of this compound are limited, inhibition of E1 is known to impact pathways such as:
-
NF-κB Signaling: The activation of the NF-κB transcription factor is tightly regulated by the ubiquitination and subsequent degradation of its inhibitor, IκB. Inhibition of E1 would prevent IκB degradation, thereby suppressing NF-κB activity.
-
p53 Signaling: The tumor suppressor protein p53 is regulated by the E3 ligase MDM2, which targets p53 for ubiquitination and degradation. E1 inhibition would lead to the stabilization and accumulation of p53.
-
MAPK Signaling: Components of the MAPK signaling pathways are also subject to regulation by ubiquitination, which can influence their activity and downstream signaling.
Caption: Potential impact of this compound on cellular signaling.
Experimental Protocols
Detailed experimental protocols for the total synthesis of this compound are available in the scientific literature. These protocols provide step-by-step instructions for the chemical reactions, purification, and characterization of the synthetic intermediates and the final product.
Key Experimental Steps in Total Synthesis (Illustrative)
The following is a generalized workflow based on published total synthesis routes:
-
Synthesis of the Epoxyquinol Monomer: This typically involves multiple steps starting from commercially available precursors. Key reactions may include asymmetric epoxidation and palladium-catalyzed cross-coupling reactions.
-
Dimerization via Diels-Alder Reaction: The purified monomer is then subjected to conditions that promote the [4+2] cycloaddition to form the tetracyclic core of this compound.
-
Final Deprotection and Purification: Any protecting groups used during the synthesis are removed, and the final product is purified using HPLC.
Caption: Generalized workflow for the total synthesis of this compound.
Future Directions
Despite the significant progress in understanding the chemistry and biological activity of this compound, several key areas warrant further investigation:
-
Elucidation of the Natural Biosynthetic Pathway: The identification and characterization of the biosynthetic gene cluster for this compound in Panus rudis are crucial for a complete understanding of its formation in nature. This knowledge could also enable the heterologous expression and production of this compound and its analogs in other host organisms.
-
Exploration of Downstream Signaling Effects: A detailed investigation into the specific cellular signaling pathways modulated by this compound is needed. This will provide a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
-
Structure-Activity Relationship Studies: The synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective inhibitors of the ubiquitin-activating enzyme E1.
Conclusion
This compound stands as a compelling example of a complex natural product with significant biological activity. Its ability to inhibit the ubiquitin-activating enzyme E1 makes it a valuable tool for studying the ubiquitin-proteasome system and a promising lead for the development of novel therapeutics. Further research into its natural biosynthesis and its detailed effects on cellular signaling will undoubtedly unlock its full potential in both basic science and medicine.
References
Panepophenanthrin: A Fungal Metabolite's Role as a Ubiquitin-Activating Enzyme Inhibitor
For Immediate Release
[City, State] – Panepophenanthrin, a natural compound first isolated from the mushroom Panus rudis, is gaining attention within the scientific community for its targeted inhibition of the ubiquitin-activating enzyme (E1), a critical first step in the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth analysis of the biological activity of this compound, detailing its mechanism of action, experimental validation, and potential implications for drug development.
Executive Summary
The ubiquitin-proteasome system is a pivotal pathway in cellular homeostasis, responsible for the degradation of a majority of intracellular proteins. Its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. This compound has emerged as a noteworthy small molecule inhibitor of the E1 enzyme, effectively halting the ubiquitination cascade at its inception. This guide will explore the biochemical properties of this compound, its inhibitory effects on the E1 enzyme, and the downstream consequences on key cellular signaling pathways.
Mechanism of Action: Halting the Ubiquitination Cascade
The ubiquitination process is initiated by the E1 enzyme in an ATP-dependent manner. This involves the formation of a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue within the E1 active site. This compound exerts its inhibitory effect by specifically preventing the formation of this crucial E1-ubiquitin thioester intermediate.[1] By blocking this initial activation step, this compound effectively shuts down the entire downstream ubiquitination cascade, leading to the accumulation of proteins that are normally targeted for degradation by the proteasome.
Quantitative Analysis of E1 Inhibition
The inhibitory potency of this compound against the ubiquitin-activating enzyme has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) for this compound's inhibition of E1 has been reported to be approximately 72 μM.[1]
| Compound | Target Enzyme | IC50 (μM) | Assay Type |
| This compound | Ubiquitin-Activating Enzyme (E1) | ~72 | In vitro E1-ubiquitin thioester formation assay |
Experimental Protocols
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This assay is designed to measure the formation of the E1-ubiquitin thioester conjugate in the presence and absence of an inhibitor.
Materials:
-
Recombinant human Ubiquitin-Activating Enzyme (E1)
-
Ubiquitin
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)
-
This compound (or other test inhibitor)
-
Non-reducing SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, ubiquitin, and ATP in the reaction buffer.
-
Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the E1-ubiquitin thioester conjugate.
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer. It is crucial to use non-reducing conditions to preserve the thioester bond.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the E1-ubiquitin conjugate, which will appear as a higher molecular weight band compared to unconjugated E1.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
References
Panepophenanthrin: A Technical Guide to its Mechanism of Action in the Ubiquitin-Proteasome Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin is a natural product isolated from the mushroom Panus rudis. It has garnered significant interest within the scientific community as a novel inhibitor of the ubiquitin-proteasome pathway (UPP).[1] Unlike many other proteasome inhibitors that target the catalytic subunits of the 20S proteasome, this compound uniquely targets the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitination cascade. This distinct mechanism of action presents a promising avenue for the development of new therapeutics targeting pathologies associated with dysregulation of the UPP, such as cancer. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme (E1)
The primary molecular target of this compound is the ubiquitin-activating enzyme (E1). E1 initiates the ubiquitination process by activating ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between itself and ubiquitin. This activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). By inhibiting E1, this compound effectively blocks the entire downstream ubiquitination cascade, preventing the marking of substrate proteins for degradation by the proteasome.
Quantitative Data
The inhibitory potency of this compound against the ubiquitin-activating enzyme (E1) has been determined in vitro.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | Ubiquitin-Activating Enzyme (E1) | ~72 µM | In vitro E1 Inhibition Assay | Sekizawa et al., 2002 |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the ubiquitin-proteasome pathway and the point of intervention by this compound, as well as the logical workflow for its investigation.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.
Caption: Experimental workflow for characterizing the activity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings related to this compound.
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This protocol is based on the principles used for characterizing E1 inhibitors and is adapted for this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the E1 enzyme.
Materials:
-
Recombinant human E1 enzyme
-
Ubiquitin
-
E2 enzyme (e.g., UBE2D2)
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)
-
Detection reagent (e.g., ubiquitin-specific antibody for ELISA, or fluorescently labeled ubiquitin)
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a microplate, combine the E1 enzyme, ubiquitin, and the various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
The formation of the E1-ubiquitin thioester intermediate or the subsequent transfer to E2 can be quantified. This can be achieved through various methods, including:
-
ELISA: Using an antibody that specifically recognizes the activated ubiquitin.
-
Fluorescence Polarization: Using a fluorescently labeled ubiquitin, where the polarization signal changes upon binding to the larger E1 enzyme.
-
Thioester Assay using non-reducing SDS-PAGE: The E1-ubiquitin complex can be visualized as a higher molecular weight band compared to E1 alone.
-
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Ubiquitinated Protein Accumulation Assay
Objective: To assess the effect of this compound on the accumulation of polyubiquitinated proteins in cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132, as a positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
Western blotting equipment and reagents
-
Primary antibody against ubiquitin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (MG132) for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. An increase in high-molecular-weight ubiquitin smears indicates the accumulation of polyubiquitinated proteins.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value for cytotoxicity.
Conclusion
This compound represents a unique class of ubiquitin-proteasome pathway inhibitors due to its specific targeting of the E1 ubiquitin-activating enzyme. Its ability to halt the entire ubiquitination cascade at its inception underscores its potential as a powerful tool for both basic research and therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the nuanced cellular effects of this promising natural product. Future research should focus on elucidating the precise binding mode of this compound to the E1 enzyme and exploring its efficacy in various preclinical disease models.
References
Panepophenanthrin: A Technical Guide to its Spectroscopic and Crystallographic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin is a natural product first isolated from the fermented broth of the mushroom strain Panus rudis Fr. IFO 8994.[1][2][3][4] Its unique and complex molecular architecture, coupled with its significant biological activity as the first identified natural product inhibitor of the ubiquitin-activating enzyme (E1), has made it a subject of considerable interest in the scientific community.[1][2][3][5] This technical guide provides a comprehensive overview of the spectroscopic and crystallographic data of this compound, along with detailed experimental protocols and a visualization of its mechanism of action. The structural elucidation of this compound was accomplished through a combination of NMR spectroscopy and single-crystal X-ray analysis.[1]
Spectroscopic Data
The structure of this compound was determined through extensive NMR studies, including 1D (¹H and ¹³C) and 2D experiments. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-OH | 4.89 | d | 8.8 |
| 2 | 3.52 | dd | 4.0, 1.2 |
| 3 | 3.60 | d | 4.0 |
| 3a-OH | 4.97 | s | |
| 5a | 2.59 | d | 11.2 |
| 6 | 5.92 | s | |
| 8 | 3.82 | d | 4.0 |
| 9 | 3.55 | d | 4.0 |
| 10-OH | 5.42 | s | |
| 10a | 2.15 | dd | 11.2, 7.2 |
| 10b | 2.05 | ddd | 8.8, 7.2, 1.2 |
| 11 | 1.18 | s | |
| 12 | 1.07 | s | |
| 1' | 5.94 | d | 15.8 |
| 2' | 5.82 | d | 15.8 |
| 4' | 1.32 | s | |
| 5' | 1.32 | s |
Note: Data is based on the original structure elucidation paper by Sekizawa et al. (2002) and may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 75.8 |
| 2 | 56.4 |
| 3 | 57.2 |
| 3a | 84.1 |
| 4 | 198.2 |
| 5 | 45.1 |
| 5a | 53.9 |
| 6 | 122.9 |
| 6a | 166.4 |
| 7 | 201.3 |
| 8 | 58.1 |
| 9 | 55.0 |
| 10 | 80.4 |
| 10a | 49.5 |
| 10b | 44.8 |
| 10c | 58.9 |
| 11 | 25.4 |
| 12 | 20.9 |
| 1' | 134.5 |
| 2' | 132.0 |
| 3' | 72.1 |
| 4' | 29.8 |
| 5' | 29.8 |
Note: Data is based on the original structure elucidation paper by Sekizawa et al. (2002) and may vary slightly depending on the solvent and instrument used.
X-ray Crystallography Data
The absolute stereochemistry of this compound was unequivocally established by single-crystal X-ray diffraction analysis.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.876(1) |
| b (Å) | 14.543(2) |
| c (Å) | 15.234(2) |
| V (ų) | 2187.8(5) |
| Z | 4 |
| Dcalc (g/cm³) | 1.31 |
| R | 0.048 |
Note: Data is based on the original structure elucidation paper by Sekizawa et al. (2002).
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic and crystallographic data for a complex natural product like this compound, based on standard methodologies.
NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
-
¹H NMR Spectroscopy:
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width is set to encompass all proton signals, typically from 0 to 12 ppm.
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy:
-
Spectra are recorded on the same spectrometer, typically at a quarter of the proton frequency (e.g., 100, 125, or 150 MHz).
-
Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.
-
A wider spectral width is used, typically from 0 to 220 ppm.
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
2D NMR Spectroscopy:
-
A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons and to aid in the complete assignment of the spectra.
-
Standard pulse programs and parameters are used, with optimization of acquisition and processing parameters to achieve the desired resolution and sensitivity.
-
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution of the compound. A variety of solvents and solvent combinations may be screened to find optimal crystallization conditions.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
-
Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway
This compound exerts its biological activity by inhibiting the ubiquitin-activating enzyme (E1), which is the first and essential enzyme in the ubiquitin-proteasome pathway (UPP). This pathway is a major mechanism for targeted protein degradation in eukaryotic cells and plays a crucial role in the regulation of numerous cellular processes.
The following diagram illustrates the workflow of NMR data acquisition for a natural product like this compound.
The following diagram illustrates the logical workflow for X-ray crystallographic analysis.
The diagram below illustrates the ubiquitin-proteasome pathway and the specific point of inhibition by this compound.
References
- 1. Mechanistic studies of substrate-assisted inhibition of ubiquitin-activating enzyme by adenosine sulfamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Panepophenanthrin: A Technical Guide to a Novel Naphthofuran Inhibitor of the Ubiquitin-Activating Enzyme (E1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panepophenanthrin is a structurally complex naphthofuran compound first isolated from the fermented broth of the mushroom Panus rudis. It has garnered significant interest within the scientific community as the first identified natural product inhibitor of the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome pathway (UPP). The UPP is a key regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity with a reported in-vitro IC50 value of approximately 72 μM for E1 inhibition, detailed experimental protocols for its isolation and synthesis, and its mechanism of action.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting the ubiquitin-proteasome system.
Introduction
The ubiquitin-proteasome pathway (UPP) is a fundamental cellular process responsible for the degradation of a wide range of proteins, thereby controlling their levels and functions. This pathway is initiated by the ubiquitin-activating enzyme (E1), which activates and transfers ubiquitin to a ubiquitin-conjugating enzyme (E2). Subsequently, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
This compound stands out as a unique natural product that specifically targets the first step of this cascade by inhibiting the E1 enzyme.[1] Its novel molecular architecture, featuring a densely substituted tetracyclic core with 11 contiguous stereocenters, presents a significant synthetic challenge and a unique scaffold for the design of novel therapeutics.[2]
Chemical Properties and Characterization
This compound is a naphthofuran with a complex polycyclic structure. Its chemical properties and spectral data are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₈ |
| Molecular Weight | 420.45 g/mol |
| Appearance | White solid |
| Solubility | Soluble in methanol, DMSO |
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹³C NMR (ppm) | ¹H NMR (ppm, J in Hz) |
| 1 | 75.2 | 4.55 (d, 3.4) |
| 2 | 58.6 | 3.51 (dd, 3.4, 1.5) |
| 3 | 61.2 | 3.45 (d, 1.5) |
| 3a | 84.5 | - |
| 4 | - | - |
| 4a | 138.1 | - |
| 5 | 37.9 | 1.15 (s), 1.21 (s) |
| 5a | 51.2 | 2.15 (m) |
| 6 | 28.9 | 1.85 (m), 1.95 (m) |
| 7 | 208.1 | - |
| 8 | 62.5 | 3.65 (d, 4.4) |
| 9 | 59.8 | 3.35 (d, 4.4) |
| 10 | 78.1 | 4.15 (s) |
| 10a | 45.2 | 2.45 (m) |
| 10b | 48.9 | 2.25 (m) |
| 10c | 98.2 | - |
| 1' | 135.2 | 5.95 (d, 15.6) |
| 2' | 130.5 | 5.85 (dd, 15.6, 1.0) |
| 3' | 71.2 | - |
| 4' | 29.8 | 1.33 (s) |
| 5' | 29.8 | 1.33 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a composite from published total synthesis reports.
Biological Activity
This compound's primary biological activity is the inhibition of the ubiquitin-activating enzyme (E1).
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (μM) |
| Ubiquitin-Activating Enzyme (E1) | Thioester Formation Assay | ~72 |
Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway
This compound exerts its biological effects by inhibiting the E1 enzyme, the first and essential step in the ubiquitination cascade. This inhibition disrupts the entire ubiquitin-proteasome pathway, leading to the accumulation of proteins that are normally targeted for degradation.
Caption: this compound inhibits the Ubiquitin-Proteasome Pathway at the E1 enzyme.
Experimental Protocols
Isolation of this compound from Panus rudis
The following is a general protocol for the isolation and purification of this compound from the fermented broth of Panus rudis.
Caption: General workflow for the isolation of this compound.
Protocol:
-
Fermentation: Panus rudis is cultured in a suitable broth medium under controlled conditions to promote the production of secondary metabolites.
-
Extraction: The fermented broth is filtered to remove mycelia. The filtrate is then extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
-
Characterization: The purified compound is characterized by spectroscopic methods, including NMR and mass spectrometry, to confirm its identity and purity.
Total Synthesis of this compound
Several total syntheses of this compound have been reported. A common strategy involves a biomimetic Diels-Alder dimerization of a monomer precursor. The following is a generalized workflow.
Caption: Generalized workflow for the total synthesis of this compound.
Key Synthetic Steps (Illustrative Example):
The synthesis often commences from readily available starting materials and proceeds through the construction of a key monomeric unit. This monomer is designed to undergo a spontaneous or catalyzed Diels-Alder reaction to form the complex tetracyclic core of this compound. Diastereocontrol is a critical aspect of this dimerization step. Final deprotection steps yield the natural product. The specific reagents and conditions vary between different reported syntheses.[2]
In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against the E1 enzyme, based on thioester formation assays described in the literature.
Principle: This assay measures the formation of the thioester intermediate between the E1 enzyme and ubiquitin, which is an essential step in ubiquitin activation. The inhibition of this step by this compound is quantified.
Materials:
-
Recombinant human ubiquitin-activating enzyme (E1)
-
Ubiquitin
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., fluorescently labeled ubiquitin or an antibody against ubiquitin)
-
Microplate reader
Protocol:
-
Reaction Setup: In a microplate, combine the assay buffer, E1 enzyme, and ubiquitin.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiation of Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: Stop the reaction and measure the formation of the E1-ubiquitin thioester intermediate. This can be done using various methods, such as:
-
Fluorescence-based detection: If using a fluorescently labeled ubiquitin, measure the fluorescence polarization or intensity.
-
ELISA-based detection: Use an antibody specific for ubiquitin to quantify the amount of ubiquitin bound to the E1 enzyme.
-
Gel-based detection: The reaction products can be separated by non-reducing SDS-PAGE and visualized by autoradiography (if using radiolabeled ubiquitin) or western blotting.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion
This compound represents a significant discovery in the field of natural products and ubiquitin-proteasome pathway research. Its unique structure and specific mechanism of action as an E1 inhibitor make it a valuable tool for studying the intricacies of the UPP and a promising lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical, biological, and methodological aspects of this fascinating molecule. Further research into the structure-activity relationships of this compound and its analogues may lead to the development of even more potent and selective inhibitors of the ubiquitin-activating enzyme.
References
Methodological & Application
Total Synthesis of (+)-Panepophenanthrin: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the total synthesis of (+)-panepophenanthrin, a potent inhibitor of the ubiquitin-activating enzyme (E1). The synthetic strategies from leading research groups, including those of Porco, Hayashi, Mehta, and Baldwin, are detailed, offering a valuable resource for chemists engaged in natural product synthesis and drug discovery. This guide includes tabulated quantitative data, step-by-step experimental procedures for key transformations, and visualizations of the synthetic pathways.
Introduction
(+)-Panepophenanthrin is a fungal metabolite isolated from Panus rudis. Its complex tetracyclic structure, featuring a dense array of stereocenters, coupled with its significant biological activity as an E1 inhibitor, has made it a compelling target for total synthesis. The ubiquitin-proteasome pathway is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. As such, inhibitors like (+)-panepophenanthrin are of significant interest as potential therapeutic agents. This document consolidates the synthetic efforts of several research groups, providing detailed protocols to facilitate further research and analogue development.
Synthetic Strategies Overview
The total synthesis of (+)-panepophenanthrin has been accomplished by several research groups, each employing unique strategies. A common feature in many approaches is a biomimetic Diels-Alder reaction to construct the core tetracyclic skeleton from a monomeric precursor.
-
Porco and coworkers reported the first asymmetric total synthesis, which features a stereoselective Diels-Alder dimerization of an epoxyquinol dienol monomer.[1]
-
Hayashi and coworkers developed an enantio- and diastereoselective synthesis where a key step is a catalytic asymmetric α-aminoxylation. Their work also highlights that the biomimetic Diels-Alder reaction proceeds efficiently in water.[2]
-
Mehta and coworkers utilized a lipase-mediated enzymatic desymmetrization of a meso-diol as a crucial step to establish chirality.[3]
-
Baldwin and coworkers achieved a racemic synthesis employing a tandem Stille coupling/Diels-Alder reaction sequence.[4]
The following sections provide detailed experimental protocols and quantitative data for key steps from these synthetic routes.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the various total syntheses of (+)-panepophenanthrin.
| Step | Reactant | Product | Reagents and Conditions | Yield (%) | Reference |
| Baldwin Synthesis: Stille Coupling/Dimerization | (±)-6 | TES-protected dimer (±)-8 | 4 , Pd2(dba)3, AsPh3, toluene, 110°C | 75 | [4] |
| Baldwin Synthesis: Deprotection | (±)-8 | (±)-Panepophenanthrin 1 | NH4F, MeOH, rt | 85 | [4] |
| Porco Synthesis: Diels-Alder Dimerization | Monomer 11 | (+)-Panepophenanthrin 1 | neat, 25 °C, 24 h | 80 | [1] |
| Hayashi Synthesis: Suzuki-Miyaura Coupling | 11 | Coupled product 12 | 10 , Pd2(dba)3, P(2-furyl)3, Cs2CO3, Ag2O, DME/H2O, 60 °C | 77 | [2] |
| Mehta Synthesis: Dimerization | Monomer 2 | (+)-Panepophenanthrin 1 | neat, rt, 24h | 74 | [3] |
Table 1: Summary of Yields for Key Synthetic Steps.
| Compound | Formula | Molecular Weight | Optical Rotation [α]D (c, solvent) | Reference |
| (+)-Panepophenanthrin (1 ) | C26H32O8 | 472.53 | +147.2 (c 0.91, MeOH) | [3] |
| TES-protected dimer (±)-8 | C38H56O8Si2 | 705.02 | N/A (racemic) | [4] |
| Monomer 11 (Porco) | C13H18O4 | 238.28 | Not Reported | [1] |
| Monomer 2 (Hayashi) | C13H18O4 | 238.28 | Not Reported | [2] |
| Monomer 2 (Mehta) | C13H18O4 | 238.28 | Not Reported | [3] |
Table 2: Physicochemical Properties of Key Compounds.
Experimental Protocols
Baldwin Synthesis: Tandem Stille Coupling and Diels-Alder Dimerization of (±)-6 to (±)-8[4]
Procedure: To a solution of silyl ether (±)-6 in toluene were added vinyl stannane 4 , Pd2(dba)3, and AsPh3. The reaction mixture was heated to 110 °C. Upon completion, the reaction was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the TES-protected dimer (±)-8 as a single diastereoisomer.
Baldwin Synthesis: Deprotection of (±)-8 to (±)-Panepophenanthrin (1)[4]
Procedure: The TES-protected dimer (±)-8 was dissolved in methanol. Ammonium fluoride (NH4F) was added, and the mixture was stirred at room temperature. After the reaction was complete, the solvent was removed in vacuo, and the residue was purified by chromatography to yield (±)-panepophenanthrin (1 ).
Porco Synthesis: Biomimetic Diels-Alder Dimerization of Monomer 11[1]
Procedure: The monomer 11 was allowed to stand neat (without solvent) at 25 °C for 24 hours. The resulting solid was then purified to yield (+)-panepophenanthrin (1 ).
Hayashi Synthesis: Suzuki-Miyaura Coupling[2]
Procedure: To a solution of boronic acid 10 and vinyl bromide 11 in a DME/H2O mixture were added Pd2(dba)3, P(2-furyl)3, Cs2CO3, and Ag2O. The mixture was heated to 60 °C. After completion, the reaction was cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried, concentrated, and purified by column chromatography to give the coupled product 12 .
Mehta Synthesis: Dimerization of Monomer 2[3]
Procedure: Monomer 2 was kept neat at room temperature for 24 hours. The product was then purified by column chromatography to afford (+)-panepophenanthrin (1 ).
Visualizations
Synthetic Pathway Overviews
References
Biomimetic Diels-Alder Dimerization in the Synthesis of Panepophenanthrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Panepophenanthrin, a potent inhibitor of the ubiquitin-activating enzyme (E1), presents a complex synthetic challenge due to its densely functionalized and stereochemically rich tetracyclic core.[1] A key strategy in the total synthesis of this natural product is a biomimetic intramolecular Diels-Alder reaction, which mimics the proposed biosynthetic pathway.[1] This approach offers an efficient and stereocontrolled route to the core structure of this compound.
These application notes provide a detailed overview of the biomimetic Diels-Alder dimerization, including quantitative data, experimental protocols, and visualizations of the reaction pathway and workflow.
Quantitative Data Summary
The efficiency of the biomimetic Diels-Alder dimerization of the this compound monomer is highly dependent on the reaction conditions and the presence of protecting groups. The following tables summarize the key quantitative data from reported syntheses.
Table 1: Dimerization of TES-Protected Monomer
| Starting Material | Product | Yield | Conditions | Notes |
| TES-protected monomer (±)-7 | TES-protected dimer (±)-8 | 75% (overall from ±)-6) | Standing overnight | Dimerized completely as a single diastereoisomer.[1] |
Table 2: Dimerization of Unprotected Monomer
| Starting Material | Product | Yield | Conditions | Reaction Time | Solvent |
| Monomer 2 | This compound (1 ) | 80% | 25°C | 24 hours | Neat (solvent-free)[2][3] |
| Monomer 2 (1 mg) | This compound (1 ) | Moderate | Room Temperature | 33 hours | D₂O (200 µL)[2] |
| Monomer 2 | This compound (1 ) | Low | Not specified | Not specified | MeOH |
| Monomer 2 | This compound (1 ) | Low | Not specified | Not specified | THF |
Experimental Protocols
The following protocols are based on published synthetic routes to this compound, focusing on the crucial biomimetic Diels-Alder dimerization step.
Protocol 1: Dimerization of the TES-Protected Monomer
This protocol describes the dimerization of the triethylsilyl (TES)-protected monomer, which proceeds spontaneously.
Materials:
-
TES-protected monomer (±)-7
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
-
Appropriate glassware
Procedure:
-
Following the synthesis and purification of the TES-protected monomer (±)-7, the compound is stored under an inert atmosphere.
-
The monomer is allowed to stand at room temperature overnight.
-
The dimerization occurs spontaneously and completely, yielding the TES-protected dimer (±)-8 as a single diastereoisomer.[1]
-
The product can be further purified if necessary, though the reaction often proceeds to completion.
Protocol 2: Dimerization of the Unprotected Monomer (Neat Conditions)
This protocol details the solvent-free dimerization of the unprotected monomer to yield this compound.
Materials:
-
Unprotected monomer 2
-
Appropriate reaction vessel (e.g., a small vial)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Place the purified unprotected monomer 2 in a clean, dry reaction vessel.
-
Allow the monomer to stand at 25°C for 24 hours.[3]
-
The dimerization proceeds to yield this compound (1 ).
-
The crude product can be purified by standard chromatographic techniques to afford the final product in approximately 80% yield.[3]
Protocol 3: Biomimetic Dimerization in an Aqueous Medium
This protocol describes the Diels-Alder dimerization in water, mimicking physiological conditions.
Materials:
-
Unprotected monomer 2
-
Deuterated water (D₂O) or purified water
-
NMR tube or other suitable reaction vessel
Procedure:
-
Dissolve the unprotected monomer 2 (e.g., 1 mg) in D₂O (e.g., 200 µL) in an NMR tube or a small vial.[2]
-
Allow the reaction mixture to stand at room temperature.
-
The reaction progress can be monitored by NMR spectroscopy if conducted in an NMR tube.
-
After approximately 33 hours, the reaction will have proceeded to afford this compound (1 ) in a moderate yield.[2]
-
Isolate and purify the product using appropriate extraction and chromatographic methods.
Visualizations
Biomimetic Diels-Alder Reaction Pathway
The following diagram illustrates the proposed biomimetic intramolecular [4+2] cycloaddition of two monomer units to form the dimeric core of this compound. The reaction is believed to proceed through a hemiacetal intermediate.[1]
Caption: Proposed biomimetic Diels-Alder reaction pathway.
Experimental Workflow for this compound Synthesis
This diagram outlines the general experimental workflow for the synthesis of this compound, highlighting the key dimerization step.
Caption: General experimental workflow for this compound synthesis.
Logical Relationship of Key Synthetic Stages
This diagram illustrates the logical progression from the synthetic strategy to the final product, emphasizing the central role of the biomimetic dimerization.
Caption: Logical relationship of key synthetic stages.
References
Panepophenanthrin: A Tool for Interrogating the Ubiquitination Cascade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin is a naturally occurring compound isolated from the fermented broth of the mushroom Panus rudis. It has been identified as the first known inhibitor of the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitination cascade. This unique mechanism of action makes this compound a valuable tool for studying the roles of ubiquitination in various cellular processes. By inhibiting the initial activation of ubiquitin, this compound effectively blocks all downstream ubiquitination events, allowing researchers to investigate the consequences of a global shutdown of this pathway. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in ubiquitination research.
Mechanism of Action
The ubiquitination process is a multi-step enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This compound specifically targets the E1 enzyme, preventing the ATP-dependent activation of ubiquitin and its subsequent transfer to the E2 enzyme. This inhibition effectively halts the entire ubiquitination signaling pathway.
Application Notes and Protocols for Evaluating Panepophenanthrin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Panepophenanthrin's efficacy as a potential anti-cancer agent. This compound is a novel natural product identified as a potent and specific inhibitor of the ubiquitin-activating enzyme (E1).[1] By targeting the initial step of the ubiquitin-proteasome system (UPS), this compound offers a promising strategy for cancer therapy, as the UPS is crucial for the degradation of many proteins involved in cell cycle progression and survival.
Mechanism of Action: Inhibition of the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a variety of cellular processes, including cell cycle control, signal transduction, and apoptosis. The process is initiated by the ubiquitin-activating enzyme (E1), which activates and transfers ubiquitin to a ubiquitin-conjugating enzyme (E2). The E2 enzyme, in conjunction with a ubiquitin ligase (E3), then attaches ubiquitin to the target protein, marking it for degradation by the proteasome.
This compound, as an E1 inhibitor, blocks this entire cascade at its inception. This leads to the accumulation of proteins that are normally degraded, disrupting cellular homeostasis and triggering downstream effects such as cell cycle arrest and apoptosis.[2][3][4]
Caption: this compound inhibits the Ubiquitin-Proteasome System at the E1 enzyme.
I. Cell Viability and Cytotoxicity Assays
The initial evaluation of an anti-cancer compound involves determining its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the drug that inhibits 50% of cell viability.
A. Data Presentation: this compound IC50 Values
The following table presents illustrative IC50 values of this compound against various cancer cell lines. This data is hypothetical and serves as a template for recording experimental results.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Illustrative |
| HCT-116 | Colon Carcinoma | 48 | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.7 |
| HeLa | Cervical Carcinoma | 48 | 12.1 |
| A549 | Lung Carcinoma | 48 | 15.5 |
| Jurkat | T-cell Leukemia | 24 | 2.8 |
B. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
II. Apoptosis Assays
Inhibition of the ubiquitin-proteasome system is known to induce apoptosis in cancer cells.[2][3] Assays to quantify apoptosis are therefore crucial for evaluating the efficacy of this compound.
A. Data Presentation: this compound-Induced Apoptosis
The following table provides an illustrative example of the percentage of apoptotic cells in a cancer cell line after treatment with this compound, as determined by Annexin V/Propidium Iodide (PI) staining and flow cytometry.
| Treatment | Concentration (µM) | Early Apoptosis (%) - Illustrative | Late Apoptosis/Necrosis (%) - Illustrative | Total Apoptotic Cells (%) - Illustrative |
| Control | 0 | 2.1 | 1.5 | 3.6 |
| This compound | 5 | 15.3 | 8.2 | 23.5 |
| This compound | 10 | 28.7 | 15.4 | 44.1 |
| This compound | 20 | 45.1 | 25.6 | 70.7 |
B. Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye Propidium Iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
References
Application Notes and Protocols for the Extraction and Purification of Panepophenanthrin from Panus rudus
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Panepophenanthrin is a biologically significant secondary metabolite first isolated from the fermented broth of the mushroom Panus rudus.[1][2][3][4] It has garnered interest due to its unique chemical structure and potential as an inhibitor of the ubiquitin-proteasome pathway, a critical target in drug discovery. This document provides detailed protocols for the extraction and purification of this compound from its natural source, offering a comprehensive guide for researchers in natural product chemistry and drug development. The methodologies described are based on established procedures for the isolation of secondary metabolites from fungal cultures.
Experimental Protocols
Fermentation of Panus rudus
This protocol outlines the cultivation of Panus rudus for the production of this compound.
Materials:
-
Pure culture of Panus rudus
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks (1 L)
-
Shaking incubator
-
Sterile techniques and equipment
Procedure:
-
Activation of Culture: Aseptically transfer a small piece of the Panus rudus mycelium from a stock culture onto a fresh PDA plate. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with a few small agar plugs (approximately 1 cm²) from the actively growing PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 5-7 days.
-
Production Culture: Aseptically transfer the seed culture into larger Erlenmeyer flasks (e.g., 1 L) containing 400 mL of PDB. A typical inoculation volume is 10% (v/v).
-
Incubation: Incubate the production cultures at 25-28°C on a rotary shaker at 120-150 rpm for 3-4 weeks to allow for the production of secondary metabolites, including this compound.[3]
Extraction of this compound
This protocol details the extraction of crude this compound from the fermentation broth and mycelia of Panus rudus.
Materials:
-
Fermentation culture of Panus rudus
-
Acetone
-
Ethyl acetate
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, pool the entire fermentation culture (broth and mycelia).
-
Initial Extraction: Add an equal volume of acetone to the whole culture broth and let it stand for 24 hours at room temperature to extract the secondary metabolites from the mycelia.[3]
-
Filtration: Separate the mycelial debris from the liquid extract by vacuum filtration through a Büchner funnel.
-
Solvent Partitioning:
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Transfer the resulting aqueous solution to a separatory funnel and partition it three times with an equal volume of ethyl acetate.[1][2][3][4]
-
Combine the ethyl acetate layers, which now contain the crude extract of this compound and other nonpolar to moderately polar metabolites.
-
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure using a rotary evaporator to yield the crude extract.
Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract using various chromatographic techniques.
Materials:
-
Crude extract from the extraction step
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, hexane, ethyl acetate)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
Step 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:1, 50:1, 20:1, 10:1 v/v chloroform:methanol).[3]
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Combine fractions that show a similar profile and contain the compound of interest.
Step 2: Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell the Sephadex LH-20 beads in the appropriate solvent (e.g., methanol) and pack the column.
-
Purification: Apply the partially purified fraction from the silica gel column to the Sephadex LH-20 column and elute with the same solvent. This step helps in removing smaller molecules and pigments.
-
Fraction Analysis: Collect and analyze the fractions by TLC to identify those containing this compound.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
System Setup: Use a preparative HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase for separating such compounds is a gradient of methanol and water.[3]
-
Injection and Fractionation: Dissolve the enriched fraction from the previous step in the mobile phase, filter it, and inject it into the HPLC system. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Purity Check: Analyze the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data for the extraction and purification of this compound from a 10 L fermentation of Panus rudus.
Table 1: Extraction of this compound
| Step | Parameter | Value |
| 1. Fermentation | Culture Volume | 10 L |
| 2. Extraction | Crude Extract Weight | 15.0 g |
| 3. Purity | Estimated Purity of Crude Extract | ~1% |
Table 2: Purification of this compound
| Purification Step | Fraction Weight | Purity of this compound | Yield |
| Silica Gel Chromatography | 1.2 g | ~20% | 80% |
| Sephadex LH-20 | 0.5 g | ~50% | 42% |
| Preparative HPLC | 0.15 g | >98% | 25% |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Purification Logic
Caption: Logical steps in the purification of this compound.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Panepophenanthrin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Panepophenanthrin analogs and the subsequent structure-activity relationship (SAR) studies targeting the ubiquitin-activating enzyme (E1). This compound, a natural product isolated from the mushroom Panus rudis, is a potent inhibitor of E1, a critical enzyme in the ubiquitin-proteasome pathway (UPP).[1] The UPP is a key regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer, making E1 an attractive therapeutic target.
The complex molecular architecture of this compound, characterized by a densely substituted tetracyclic core with eleven contiguous stereocenters, presents a significant synthetic challenge.[2][3] However, its potent biological activity has spurred efforts in its total synthesis and the generation of analogs to explore the SAR and develop novel therapeutic agents.
I. Structure-Activity Relationship of this compound Analogs
The exploration of this compound analogs has provided initial insights into the structural requirements for E1 inhibition. A study by Hayashi et al. (2006) described the synthesis and evaluation of three derivatives, RKTS-80, RKTS-81, and RKTS-82, which have shown to be cell-permeable E1 inhibitors.[4]
Quantitative Data Summary
The inhibitory activities of this compound and its analogs against the ubiquitin-activating enzyme (E1) are summarized below. This data is essential for understanding the structure-activity relationship.
| Compound | Structure | Modification from this compound | E1 Inhibition (IC50) | Reference |
| (+)-Panepophenanthrin | - | ~1.5 µM | Hayashi et al., 2006 | |
| RKTS-80 | Structure not publicly available |
Note: Specific IC50 values for RKTS-80, -81, and -82 are not publicly available in the abstract and require access to the full publication.
II. Experimental Protocols
A. General Synthetic Strategy for this compound Analogs
The synthesis of this compound analogs generally follows a biomimetic approach involving a key Diels-Alder dimerization of monomeric precursors.[5] Modifications to the monomeric units prior to dimerization allow for the generation of diverse analogs. The general workflow is depicted below.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
B. Detailed Protocol: Synthesis of a this compound Analog Monomer
This protocol is adapted from the total synthesis of this compound and can be modified for analog synthesis.
Materials:
-
Starting materials for the monomer precursor (e.g., from the Diels-Alder adduct of cyclopentadiene and p-benzoquinone)
-
Reagents for desired side-chain modification
-
Appropriate solvents (e.g., DMF, MeOH, CH2Cl2)
-
Protecting group reagents (e.g., TBSCl, LHMDS)
-
Catalysts for cross-coupling reactions (if applicable)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of the Monomer Core: The synthesis of the monomeric precursor can be achieved through various reported routes, often starting from readily available materials. A key step often involves an asymmetric reaction to establish the desired stereochemistry.
-
Side-Chain Modification (Example): To introduce variations for SAR studies, the side chain of the monomer can be modified. For instance, different alkyl or aryl groups can be introduced via cross-coupling reactions (e.g., Suzuki, Stille) on a suitable functionalized monomer.
-
Purification: The modified monomer is purified using silica gel column chromatography to ensure high purity before the dimerization step.
C. Detailed Protocol: Biomimetic Diels-Alder Dimerization
Materials:
-
Purified monomer analog
-
Solvent (e.g., water, or neat conditions)
Procedure:
-
The purified monomer is dissolved in a suitable solvent. Interestingly, the Diels-Alder dimerization has been shown to proceed efficiently in water, mimicking biological conditions.[6]
-
The reaction mixture is stirred at room temperature. The progress of the dimerization can be monitored by TLC or LC-MS.
-
Upon completion, the dimeric product (the this compound analog) is isolated and purified by chromatography.
D. Detailed Protocol: Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This protocol is based on a typical biochemical assay to measure the inhibition of E1 enzyme activity.
Materials:
-
Purified recombinant human UBA1 (E1 enzyme)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Detection reagent (e.g., a reagent that measures ATP consumption, such as Kinase-Glo®)
-
96-well microplates
Procedure:
-
Prepare Reagent Master Mix: A master mix containing assay buffer, ubiquitin, and ATP is prepared.
-
Compound Addition: The test compounds (analogs) at various concentrations are added to the wells of a 96-well plate. A DMSO control is also included.
-
Enzyme Addition: The reaction is initiated by adding the E1 enzyme to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: After incubation, the detection reagent is added to each well to measure the amount of remaining ATP. A decrease in signal compared to the control indicates ATP consumption by the E1 enzyme.
-
Data Analysis: The luminescence or fluorescence is measured using a plate reader. The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
III. Signaling Pathway
This compound and its analogs exert their biological effect by inhibiting the first step in the ubiquitin-proteasome pathway, which is the activation of ubiquitin by the E1 enzyme.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound analogs on the E1 enzyme.
IV. Conclusion and Future Directions
The development of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. The initial SAR studies suggest that modifications to the side chain are well-tolerated and can lead to potent E1 inhibitors. Future work should focus on synthesizing a broader range of analogs with diverse modifications to further elucidate the SAR. This includes alterations to the tetracyclic core and the various functional groups. Detailed in vitro and in vivo studies will be crucial to assess the therapeutic potential of these novel compounds. The protocols and information provided herein serve as a foundational guide for researchers entering this exciting area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantio- and diastereoselective total synthesis of (+)-panepophenanthrin, a ubiquitin-activating enzyme inhibitor, and biological properties of its new derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
Application Notes & Protocols: High-Throughput Screening for Novel E1 Inhibitors Inspired by Panepophenanthrin
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and cellular regulation, making it a prime target for therapeutic intervention, particularly in oncology and neurodegenerative diseases. The initiation of the ubiquitination cascade is catalyzed by the ubiquitin-activating enzyme (E1), which activates ubiquitin in an ATP-dependent manner. Panepophenanthrin, a natural product isolated from the mushroom Panus rudis, was identified as a novel inhibitor of the E1 enzyme.[1] Inspired by its mechanism, this document outlines a comprehensive high-throughput screening (HTS) campaign to identify and characterize novel small-molecule inhibitors of the human E1 ubiquitin-activating enzyme (UBE1).
These application notes provide detailed protocols for a primary fluorescence polarization (FP)-based HTS assay, secondary validation assays, and mechanism of action studies. The workflow is designed for researchers, scientists, and drug development professionals seeking to discover and develop next-generation E1 inhibitors.
Signaling Pathway Overview
The ubiquitination cascade is a three-step enzymatic process involving E1, E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase) enzymes. The E1 enzyme utilizes ATP to adenylate the C-terminus of ubiquitin, forming a high-energy thioester bond between itself and ubiquitin.[2][3] This activated ubiquitin is then transferred to an E2 enzyme, which in turn collaborates with an E3 ligase to transfer ubiquitin to a specific substrate protein.
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
Experimental Workflow
The screening campaign is structured in a multi-stage process to efficiently identify and validate potent and selective E1 inhibitors. The workflow begins with a primary high-throughput screen of a large compound library, followed by hit confirmation and dose-response analysis. Confirmed hits are then subjected to a series of secondary and counter-assays to validate their mechanism of action and rule out artifacts. Finally, promising lead compounds undergo further characterization.
Caption: High-throughput screening workflow for novel E1 inhibitors.
Experimental Protocols
Primary High-Throughput Screen: Fluorescence Polarization Assay
This assay measures the formation of the E1-ubiquitin complex. A fluorescently labeled ubiquitin (fluorescein-Ub) will have a low fluorescence polarization value when free in solution. Upon binding to the much larger E1 enzyme, the rotation of fluorescein-Ub slows, resulting in a higher polarization value.[2] Inhibitors of this interaction will prevent the increase in polarization.
Materials:
-
Human recombinant E1 enzyme (UBE1)
-
Fluorescein-labeled ubiquitin (fluorescein-Ub)
-
ATP solution
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
384-well, low-volume, black, round-bottom plates
-
Compound library
-
Positive control: this compound or a known E1 inhibitor like PYR-41[4]
-
Negative control: DMSO
Protocol:
-
Prepare the following solutions in assay buffer:
-
2X E1 enzyme solution (e.g., 20 nM final concentration)
-
2X fluorescein-Ub/ATP solution (e.g., 10 nM fluorescein-Ub and 20 µM ATP final concentrations)
-
-
Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate.
-
Add 5 µL of the 2X E1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the 2X fluorescein-Ub/ATP solution to each well.
-
Mix the plate gently and incubate for 60 minutes at 37°C.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
Secondary Assay: E1-Ub Thioester Formation Assay
This gel-based assay directly visualizes the formation of the covalent E1-ubiquitin thioester adduct.[3]
Materials:
-
Human recombinant E1, E2 (e.g., UbcH5b), and ubiquitin
-
Fluorescently labeled ubiquitin (e.g., TAMRA-Ub)
-
ATP solution
-
Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis system
-
Fluorescence gel scanner
Protocol:
-
Set up reactions in microcentrifuge tubes containing assay buffer, E1 enzyme (e.g., 100 nM), and varying concentrations of the hit compound. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding TAMRA-Ub (e.g., 1 µM) and ATP (e.g., 100 µM).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Resolve the proteins on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner. The formation of the higher molecular weight E1~Ub band will be inhibited in the presence of an effective inhibitor.
Counter-Assay: ATP Consumption Assay
This assay confirms that the inhibitor acts on the ATP-dependent activation step of the E1 enzyme.
Materials:
-
Human recombinant E1 enzyme and ubiquitin
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
Protocol:
-
Perform the E1 reaction as described in the thioester formation assay (without labeled ubiquitin).
-
After the incubation period, stop the E1 reaction.
-
Follow the manufacturer's protocol for the ADP-Glo™ assay to measure the amount of ADP produced, which is directly proportional to ATP consumption by the E1 enzyme.
-
A decrease in ADP production in the presence of the compound indicates inhibition of the E1's ATPase activity.
Data Presentation
The data from the screening and validation assays should be organized for clear interpretation and comparison.
Table 1: Primary HTS and Dose-Response Data for Hit Compounds
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| This compound | 98.2 ± 1.5 | 0.8 |
| Compound A | 95.6 ± 2.1 | 1.2 |
| Compound B | 88.4 ± 3.5 | 5.7 |
| Compound C | 92.1 ± 1.8 | 2.5 |
Table 2: Secondary Assay Validation of Lead Compounds
| Compound ID | E1-Ub Thioester Formation IC₅₀ (µM) | ATP Consumption IC₅₀ (µM) |
| This compound | 0.9 | 1.1 |
| Compound A | 1.5 | 1.8 |
| Compound C | 2.8 | 3.1 |
Hit Validation Logic
The validation of hits from the primary screen follows a logical progression to eliminate false positives and confirm the mechanism of action. This process ensures that the selected compounds are genuine inhibitors of the E1 enzyme.
Caption: Logical workflow for hit validation and characterization.
Conclusion
The protocols and workflow described provide a robust framework for the discovery and characterization of novel E1 inhibitors inspired by the natural product this compound. By employing a combination of a high-throughput primary screen with rigorous secondary and counter-assays, researchers can identify and validate potent and selective inhibitors of the E1 enzyme. These compounds have the potential to serve as valuable chemical probes to further elucidate the role of the ubiquitin-proteasome system in health and disease, and may represent starting points for the development of new therapeutics.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A High-Throughput Assay for Monitoring Ubiquitination in Real Time [frontiersin.org]
- 3. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Challenges in the stereoselective synthesis of Panepophenanthrin's 11 contiguous stereocenters
Welcome to the technical support center for the stereoselective synthesis of Panepophenanthrin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the construction of this compound's eleven contiguous stereocenters. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main hurdles in synthesizing this compound arise from its complex molecular architecture.[1] Key challenges include:
-
Controlling Stereochemistry: The molecule possesses a densely substituted tetracyclic core with eleven contiguous stereocenters, two of which are quaternary.[1] Establishing the correct relative and absolute stereochemistry of these centers is a significant undertaking.
-
Construction of the Tetracyclic Core: Assembling the intricate ring system with the desired stereochemical configuration requires highly selective reactions.
-
Biomimetic Dimerization: Many synthetic routes rely on a biomimetic Diels-Alder dimerization of a monomer precursor. Controlling the facial selectivity of this reaction is crucial for the overall success of the synthesis.[2]
Q2: What are the main strategic approaches to the total synthesis of this compound?
A2: Several research groups have successfully synthesized this compound, each employing a unique strategy to address the stereochemical challenges:
-
Porco Group (Asymmetric Epoxidation): This approach utilizes a diastereoselective Diels-Alder dimerization of an epoxyquinol monomer. The chirality is introduced early through a tartrate-mediated asymmetric nucleophilic epoxidation of a quinone monoketal precursor.
-
Hayashi Group (Catalytic Asymmetric α-Aminoxylation): This synthesis features a proline-catalyzed asymmetric α-aminoxylation of 1,4-cyclohexanedione monoethylene ketal as the key chirality-inducing step.[3][4] This is followed by a series of diastereoselective transformations to construct the monomer for the biomimetic Diels-Alder reaction.[3][4]
-
Baldwin Group (Racemic Synthesis and Resolution): This route focuses on a biomimetic, tandem reaction sequence to construct the racemic tetracyclic core.[1] The enantiomerically pure starting material, bromoxone, can be obtained through enzymatic resolution, thus allowing for the formal synthesis of chiral this compound.[1]
-
Mehta Group (Enzymatic Desymmetrization): This strategy employs a lipase-mediated enzymatic desymmetrization of a meso-diol to introduce chirality, leading to an enantioselective synthesis of the monomer precursor.
Troubleshooting Guides
Diastereoselective Diels-Alder Dimerization
Problem: Low diastereoselectivity or yield in the biomimetic Diels-Alder dimerization of the monomer.
Possible Causes and Solutions:
-
Solvent Effects: The choice of solvent can significantly impact the rate and selectivity of the Diels-Alder reaction. The Hayashi group observed that the reaction proceeds faster in water compared to organic solvents like methanol or THF.[2] Running the reaction neat (without solvent) has also been reported to give good yields.[2]
-
Troubleshooting Step: If you are observing low yields or slow reaction times in an organic solvent, consider switching to water or running the reaction neat.
-
-
Monomer Instability: The monomer precursor can be unstable and may decompose or undergo side reactions if not handled properly. The Baldwin group noted that their TES-protected monomer was unstable and dimerized upon standing.
-
Troubleshooting Step: Use the monomer immediately after preparation and purification. Avoid prolonged storage.
-
-
Incorrect Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting Step: Ensure the reaction is carried out at the optimal temperature as reported in the literature (often room temperature). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Stille Cross-Coupling (Baldwin Synthesis)
Problem: Low yield or side product formation during the Stille coupling to form the monomer precursor.
Possible Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Troubleshooting Step: Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-quality palladium catalyst and ligands.
-
-
Homocoupling of the Organostannane: A common side reaction in Stille couplings is the homocoupling of the organostannane reagent.
-
Troubleshooting Step: This can sometimes be minimized by adjusting the reaction temperature, catalyst loading, or the addition of specific additives. The use of copper(I) salts has been shown to enhance the reactivity in some Stille couplings.
-
-
Incomplete Reaction: The reaction may not go to completion due to insufficient reactivity of the coupling partners.
-
Troubleshooting Step: The Baldwin synthesis uses modified Stille conditions at elevated temperatures (110 °C in toluene) to ensure efficient coupling.[1] Ensure your reaction is heated appropriately and for a sufficient duration.
-
Proline-Catalyzed Asymmetric α-Aminoxylation (Hayashi Synthesis)
Problem: Low enantioselectivity or yield in the proline-catalyzed α-aminoxylation.
Possible Causes and Solutions:
-
Reaction Temperature: Low temperature is crucial for achieving high enantioselectivity in the α-aminoxylation of aldehydes.[3][5][6] For ketones, the slow addition of nitrosobenzene is a key parameter.[3][5][6]
-
Troubleshooting Step: For aldehyde substrates, maintain the reaction temperature at -20 °C. For ketone substrates, add the nitrosobenzene solution dropwise over an extended period.
-
-
Catalyst Quality: The purity and enantiomeric excess of the proline catalyst are critical.
-
Troubleshooting Step: Use high-purity, enantiomerically pure L-proline.
-
-
Solvent Choice: The solvent can influence the solubility of the reagents and the transition state of the reaction.
-
Troubleshooting Step: The Hayashi synthesis utilizes DMF as the solvent.[2] Ensure the solvent is dry and of high quality.
-
Quantitative Data Summary
The following tables summarize the reported yields and stereoselectivities for key steps in the different synthetic routes to this compound.
Table 1: Key Reaction Performance in this compound Syntheses
| Synthetic Route (Group) | Key Stereoselective Step | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Hayashi [2] | Proline-catalyzed α-aminoxylation | 1,4-cyclohexanedione monoethylene ketal | α-anilinoxy ketone | 73 | - | 98 |
| Baldwin [1] | Stille Coupling & Dimerization | TES-protected bromoxone & vinyl stannane | TES-protected dimer | 75 (overall) | single diastereoisomer | Racemic |
| Hayashi [2] | Diels-Alder Dimerization | Monomer 2 | This compound | 80 (neat, 24h) | single isomer | >99 |
| Baldwin [1] | Deprotection | TES-protected dimer | This compound | 85 | - | Racemic |
Experimental Protocols
Key Experiment 1: Proline-Catalyzed Asymmetric α-Aminoxylation (Hayashi Synthesis)
To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and L-proline (0.2 eq) in DMF at -20 °C is added nitrosobenzene (1.2 eq). The reaction mixture is stirred at -20 °C for 24 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α-anilinoxy ketone.
Key Experiment 2: Stille Coupling and In Situ Dimerization (Baldwin Synthesis)
A solution of TES-protected bromoxone (1.0 eq), vinyl stannane (1.2 eq), Pd₂(dba)₃ (0.05 eq), and AsPh₃ (0.2 eq) in toluene is heated at 110 °C for 12 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The crude product, which contains the unstable TES-protected monomer, is allowed to stand at room temperature overnight, during which time it completely dimerizes. The resulting TES-protected dimer is purified by flash column chromatography on silica gel.
Key Experiment 3: Biomimetic Diels-Alder Dimerization (Hayashi Synthesis - Neat Conditions)
The purified monomer is placed in a vial and allowed to stand at 25 °C for 24 hours in the absence of solvent. The resulting solid is then purified by preparative thin-layer chromatography to afford this compound as a single diastereomer.
Visualizations
Caption: Comparative overview of the Hayashi and Baldwin synthetic strategies.
Caption: Troubleshooting workflow for the Diels-Alder dimerization step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 3. Direct proline-catalyzed asymmetric alpha-aminoxylation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
Technical Support Center: Total Synthesis of Panepophenanthrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the total synthesis of Panepophenanthrin, particularly focusing on steps that may result in low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound that can lead to low yields?
A1: Based on published synthetic routes, the key steps that significantly influence the overall yield are the construction of the monomeric precursor and its subsequent dimerization. Specifically, the efficiency of the Diels-Alder reaction or other coupling strategies to form the tetracyclic core is paramount.
Q2: My Diels-Alder dimerization of the epoxyquinol monomer is giving a low yield. What are the common causes and solutions?
A2: Low yields in the biomimetic Diels-Alder dimerization can stem from several factors. The reaction is sensitive to solvent conditions and the stability of the monomer.[1][2] It has been observed that the dimerization of the monomer proceeds efficiently when allowed to stand at 25°C without a solvent, affording this compound in yields as high as 80% after 24 hours.[3] In contrast, reactions in organic solvents like methanol (MeOH) and tetrahydrofuran (THF) can be slow and result in lower yields.[2] Interestingly, conducting the reaction in water has been shown to be faster than in organic solvents, providing a moderate yield and mimicking plausible biosynthetic conditions.[2]
Q3: I am observing the formation of side products during the synthesis of the monomer. How can I minimize these?
A3: The stability of intermediates is crucial. For instance, some monomeric precursors can be unstable and dimerize spontaneously.[1] To mitigate this, it may be necessary to use the monomer immediately in the next step or to protect reactive functional groups. For example, protection of a hydroxyl group as a triethylsilyl (TES) ether has been shown to facilitate a smooth Stille coupling, with the protected monomer dimerizing upon standing to give the desired product in a 75% overall yield from the protected alcohol.[1] Also, be mindful of mildly acidic conditions which can cause rearrangement of isomers.[3]
Q4: Are there alternative strategies to the Diels-Alder dimerization for constructing the core structure of this compound?
A4: Yes, alternative approaches have been developed. One notable strategy involves a palladium-catalyzed Stille coupling to assemble the monomeric precursor, which then undergoes a spontaneous dimerization.[1] This tandem approach has proven effective in achieving a good overall yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Diels-Alder dimerization | Use of inappropriate solvent. | Try running the reaction neat (without solvent) at room temperature (25°C).[3] Alternatively, consider using water as the solvent, which has been shown to accelerate the reaction compared to organic solvents.[2] |
| Instability of the monomeric precursor. | Use the freshly prepared monomer immediately in the dimerization step. If the monomer is prone to degradation or side reactions, consider a protection strategy for reactive functional groups.[1] | |
| Incomplete Stille coupling reaction | Unprotected reactive functional groups. | Protection of functional groups, such as hydroxyl groups, can be critical for an efficient Stille cross-coupling. A TES protecting group has been used successfully.[1] |
| Suboptimal catalyst or reaction conditions. | Ensure the use of appropriate palladium catalysts and ligands, such as Pd₂(dba)₃ and AsPh₃, and optimize the reaction temperature (e.g., 110°C in toluene).[1] | |
| Low yield in final deprotection step | Harsh deprotection conditions leading to product degradation. | Use mild deprotection reagents. For the removal of a TES ether, ammonium fluoride (NH₄F) in methanol has been shown to be effective, yielding the final product in 85% yield.[1] |
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Tartrate-mediated nucleophilic epoxidation | NaHMDS | 80 | [3] |
| Heck-type coupling | 80 | [3] | |
| Monomer formation (from silyl ether) | TBAF, 0.2 M HCl | 90 | [3] |
| Diels-Alder Dimerization (neat) | 25°C, 24h, no solvent | 80 | [3] |
| TES protection of secondary alcohol | TESCl, 2,6-lutidine, DMAP, CH₂Cl₂ | 94 | [1] |
| Stille coupling and spontaneous dimerization | 4 , Pd₂(dba)₃, AsPh₃, 110°C, toluene | 75 (overall from alcohol) | [1] |
| TES ether deprotection | NH₄F, MeOH | 85 | [1] |
Experimental Protocols
Protocol 1: Biomimetic Diels-Alder Dimerization (Neat)
-
The purified dienol monomer (e.g., compound 11 in Porco et al.'s synthesis) is placed in a clean vial.[3]
-
The vial is sealed and allowed to stand at 25°C without any solvent.[3]
-
The reaction progress is monitored over 24 hours.
-
After 24 hours, the product, (+)-Panepophenanthrin, is isolated and purified.[3]
Protocol 2: Stille Coupling and Spontaneous Dimerization
-
To a solution of the TES-protected bromoxone (e.g., compound (±)-6 ) in toluene are added the vinyl stannane fragment (e.g., compound 4 ), Pd₂(dba)₃, and AsPh₃.[1]
-
The reaction mixture is heated to 110°C.[1]
-
The reaction is monitored for the consumption of the starting material.
-
The resulting TES-protected monomer is found to be unstable and dimerizes upon standing overnight to yield the TES-protected dimer.[1]
-
The dimer is then purified by chromatography.
Protocol 3: TES Ether Deprotection
-
The TES-protected dimer (e.g., compound (±)-8 ) is dissolved in methanol.[1]
-
Ammonium fluoride (NH₄F) is added to the solution.[1]
-
The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC.
-
Upon completion, the reaction mixture is worked up and the final product, (±)-Panepophenanthrin, is purified.[1]
Visualizations
Caption: General workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low-yield Diels-Alder dimerization.
References
Panepophenanthrin intermediate instability and side product formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with panepophenanthrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its synthesis, with a focus on the instability of the key epoxyquinol dienol intermediate and the potential for side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical and sensitive step in the total synthesis of this compound?
A1: The most critical step is the handling of the epoxyquinol dienol monomer intermediate. This intermediate is known to be unstable and spontaneously undergoes a biomimetic Diels-Alder dimerization to form the this compound core.[1] Successful synthesis relies on the efficient and clean execution of this dimerization step.
Q2: My final deprotection step to generate the monomer is complete, but I'm seeing a complex mixture of products instead of the expected dimer. What could be the cause?
A2: A complex product mixture following the deprotection of the monomer precursor can arise from several factors:
-
Presence of Acid or Base: The epoxyquinol dienol monomer is sensitive to both acidic and basic conditions, which can catalyze undesired side reactions or decomposition. Ensure that the deprotection reagents are thoroughly removed or neutralized.
-
Oxidation: The dienol moiety is susceptible to oxidation, which can lead to a variety of undesired byproducts. It is crucial to handle the monomer under an inert atmosphere (e.g., argon or nitrogen).
-
Prolonged Reaction Time at High Concentrations: While the monomer is intended to dimerize, extended reaction times, especially at high concentrations in certain solvents, might lead to the formation of oligomers or other adducts.
Q3: What are the optimal conditions for the Diels-Alder dimerization of the epoxyquinol dienol monomer?
A3: The dimerization has been shown to proceed efficiently under several conditions. Allowing the purified monomer to stand neat (without solvent) at room temperature is a highly effective method.[2] Additionally, conducting the reaction in water has been reported to be faster than in organic solvents like methanol (MeOH) or tetrahydrofuran (THF), supporting the hypothesis of a non-enzymatic, biomimetic pathway.[2]
Q4: I am observing a low yield in the dimerization step. What are the potential reasons?
A4: Low yields in the dimerization can be attributed to:
-
Incomplete Deprotection: If the protecting group on the monomer precursor is not fully removed, the dimerization will not proceed to completion.
-
Sub-optimal Reaction Conditions: The choice of solvent can significantly impact the reaction rate and yield. As indicated in the literature, solvents like MeOH and THF result in slower reactions and lower yields compared to neat conditions or water.[2]
-
Monomer Instability: If the monomer is exposed to harsh conditions or impurities, it may degrade before it can dimerize, leading to a lower yield of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no formation of this compound after monomer generation. | Incomplete removal of the silyl protecting group (e.g., TES). | Ensure complete deprotection by monitoring the reaction with TLC. If necessary, increase the reaction time or the amount of deprotecting agent (e.g., NH4F). |
| The monomer has degraded due to exposure to air or contaminants. | Handle the deprotected monomer under an inert atmosphere (argon or nitrogen). Use high-purity, degassed solvents. | |
| Formation of multiple, unidentified side products. | The monomer has undergone side reactions due to residual acid or base from previous steps. | After deprotection, perform a careful aqueous work-up with neutralized water to remove any residual acidic or basic species. |
| The dienol moiety of the monomer has been oxidized. | Degas all solvents and perform the reaction under a strict inert atmosphere. The use of antioxidants is not reported in the primary literature but could be cautiously explored. | |
| Alternative, non-selective Diels-Alder pathways may have occurred. | The desired Diels-Alder dimerization is highly stereoselective. The formation of other diastereomers is not commonly reported and may indicate the presence of impurities that alter the transition state of the reaction. Ensure all reagents and solvents are of high purity. | |
| Dimerization reaction is slow or stalls. | The reaction is being performed in a suboptimal solvent. | For optimal results, perform the dimerization neat (without solvent) after purification of the monomer. Alternatively, use water as the solvent, which has been shown to accelerate the reaction.[2] |
| The concentration of the monomer is too low. | If performing the reaction in a solvent, ensure the concentration is sufficiently high to favor the bimolecular Diels-Alder reaction. |
Quantitative Data Summary
The efficiency of the Diels-Alder dimerization of the epoxyquinol dienol monomer is highly dependent on the reaction conditions. The following table summarizes reported yields under various conditions.
| Reaction Condition | Reaction Time | Yield of this compound | Reference |
| Neat (no solvent) | 33 hours | 95% | --INVALID-LINK-- |
| Water (D₂O) | 33 hours | Moderate Yield | --INVALID-LINK-- |
| Methanol (MeOH) | 33 hours | Low Yield | --INVALID-LINK-- |
| Tetrahydrofuran (THF) | 33 hours | Low Yield | --INVALID-LINK-- |
| Not specified, monomer dimerized upon standing overnight | Overnight | 75% (of the dimeric precursor) | --INVALID-LINK-- |
Key Experimental Protocols
Protocol 1: Generation of the Epoxyquinol Dienol Monomer and Dimerization (Hayashi et al.) [2]
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Deprotection: To a solution of the TBS-protected monomer precursor (19.8 mg, 0.0610 mmol) in methanol (3 mL) at room temperature, add excess ammonium fluoride (NH₄F) (23.7 mg, 0.641 mmol).
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Stir the reaction mixture at room temperature for 12 hours.
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Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
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Upon completion, concentrate the reaction mixture in vacuo.
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Purify the residue by thin-layer chromatography (MeOH/CHCl₃ 1:10) to afford the epoxyquinol dienol monomer (9.3 mg, 0.044 mmol, 75% yield).
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Dimerization: Allow the purified monomer to stand neat (without solvent) at room temperature for 33 hours.
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Purify the resulting solid by thin-layer chromatography (MeOH/CHCl₃ 1:10) to afford this compound (9.2 mg, 0.02 mmol, 95% yield) as a white solid.
Visualizations
Caption: Synthetic pathway to this compound highlighting the unstable monomer.
References
Technical Support Center: Panepophenanthrin Purification Strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Panepophenanthrin from complex mixtures such as fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a fermentation broth?
A1: A common strategy involves a multi-step process beginning with extraction of the whole fermentation broth with a water-immiscible organic solvent. This is followed by a series of chromatographic separations to progressively enrich and isolate this compound. The typical workflow includes:
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Broth Extraction: Extraction of the filtered broth and mycelium with a solvent like ethyl acetate or butanol.
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Solvent Partitioning: Liquid-liquid partitioning to remove highly polar or non-polar impurities.
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Column Chromatography: Initial fractionation using normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) column chromatography.[1]
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Preparative HPLC: Final purification to achieve high purity using preparative High-Performance Liquid Chromatography (HPLC).[2]
Q2: What are the critical parameters to consider for developing a purification protocol?
A2: Several factors should be carefully considered:
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Physicochemical Properties of this compound: Its polarity, solubility, and stability are key to selecting appropriate solvents and chromatographic conditions.
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Composition of the Crude Extract: The complexity of the mixture will dictate the number of purification steps required.
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Desired Purity and Yield: The intended application of the purified compound (e.g., for initial screening vs. clinical studies) will determine the required purity, which in turn affects the overall yield.
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Stability of this compound: Assess its stability under different pH, temperature, and light conditions to prevent degradation during purification.[3][4][5][6]
Q3: How can I monitor the presence of this compound during fractionation?
A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the presence of this compound in different fractions.[7][8] A specific staining reagent or visualization under UV light can be used for detection. For more quantitative analysis, analytical HPLC is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after initial extraction. | - Incomplete extraction from the fermentation broth.- Emulsion formation during liquid-liquid extraction. | - Optimize the extraction solvent and pH. Consider multiple extractions.- Use brine to break emulsions or filter through celite. |
| Poor separation in column chromatography. | - Inappropriate stationary or mobile phase.- Column overloading.- Irregular column packing. | - Perform TLC analysis to select an optimal solvent system.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly. |
| Co-elution of impurities with this compound in HPLC. | - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry. | - Adjust the mobile phase polarity or gradient slope.- Try a different column with alternative selectivity (e.g., phenyl-hexyl instead of C18). |
| Degradation of this compound during purification. | - Sensitivity to pH, temperature, or light.[3][6] | - Work at low temperatures and protect from light.- Use buffered mobile phases if pH sensitivity is observed. |
| Presence of unknown peaks in the final purified sample. | - Contamination from solvents or materials.- Isomerization or degradation of this compound. | - Use high-purity solvents and clean glassware.- Analyze the stability of the purified compound under storage conditions. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
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Harvesting and Extraction: Centrifuge the fermentation broth to separate the supernatant and mycelium. Extract both with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate under reduced pressure to obtain the crude extract.
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Silica Gel Column Chromatography:
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Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
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Dissolve the crude extract in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
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Load the dried, adsorbed sample onto the column.
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Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.
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Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.
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Protocol 2: Preparative HPLC Purification
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Sample Preparation: Pool and concentrate the fractions from column chromatography that are enriched with this compound. Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
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HPLC Conditions:
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Column: A reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 30 minutes).
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Flow Rate: 4 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
-
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Fraction Collection: Collect the peak corresponding to the retention time of this compound.
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Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.
Data Presentation
Table 1: Summary of a Hypothetical Purification of this compound
| Purification Step | Total Weight (mg) | This compound Purity (%) | Recovery (%) |
| Crude Extract | 5000 | 5 | 100 |
| Silica Gel Column Fraction | 500 | 45 | 90 |
| Preparative HPLC | 200 | >98 | 80 |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. jsmcentral.org [jsmcentral.org]
- 2. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-dependent structural diversity of profilin allergens determines thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and temperature on the stability of the natural dye from the roselle flower (Hibiscus sabdariffa L.) and its application in flavored milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for the Diels-Alder dimerization step in Panepophenanthrin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Diels-Alder dimerization step in the synthesis of Panepophenanthrin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the key transformation in the dimerization step of this compound synthesis?
The core of the dimerization is a biomimetic intramolecular Diels-Alder reaction. This reaction involves the dimerization of an epoxyquinol monomer precursor to form the complex tetracyclic core of this compound.[1][2] This step is highly stereo- and regioselective.[1]
Q2: What are the general reaction conditions for this Diels-Alder dimerization?
The reaction has been shown to proceed efficiently under mild conditions. Notably, the dimerization can be carried out in water, or even under neat (solvent-free) conditions, providing the desired product in good yield as a single isomer.[2]
Q3: Is a catalyst required for this reaction?
No, the biomimetic Diels-Alder dimerization of the this compound precursor typically does not require a catalyst. The reaction proceeds thermally.
Troubleshooting Guide
Issue 1: Low or No Yield of the Dimerized Product
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Question: I am observing a low yield of the this compound precursor dimer after the reaction. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors related to the stability of the monomer and the reaction conditions.
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Monomer Instability: The epoxyquinol monomer precursor can be unstable and may decompose if not handled properly. It has been observed that the monomer can dimerize completely upon standing overnight.[1]
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Recommendation: It is best to use the monomer in the Diels-Alder reaction as soon as it is prepared and purified. Avoid prolonged storage.
-
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Suboptimal Reaction Conditions: The choice of solvent and reaction time significantly impacts the yield.
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Refer to the data below for guidance on reaction times in different solvents.
-
-
Issue 2: Formation of Multiple Products/Isomers
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Question: My analysis of the crude reaction mixture shows the presence of multiple products instead of a single diastereomer. Why is this happening?
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Answer: The Diels-Alder dimerization in this compound synthesis is reported to be highly diastereoselective, yielding a single isomer.[1][2] The formation of multiple products could indicate:
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Side Reactions of the Monomer: The starting monomer may be undergoing side reactions other than the desired dimerization. This could be due to impurities or prolonged reaction times at elevated temperatures.
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Recommendation: Ensure the purity of the monomer before starting the reaction. As mentioned, using the monomer immediately after preparation is crucial. Consider lowering the reaction temperature if thermal decomposition is suspected, though this may require longer reaction times.
-
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Presence of Impurities: Impurities in the starting material or solvent can lead to the formation of byproducts.
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Recommendation: Use high-purity, dry solvents and ensure all glassware is thoroughly cleaned and dried.
-
-
Quantitative Data on Reaction Conditions
The following table summarizes the findings from a study on the effect of solvent and reaction time on the yield of the Diels-Alder dimerization step.[2]
| Solvent | Time (h) | Yield (%) |
| Water | 12 | 85 |
| Toluene | 24 | 70 |
| CH2Cl2 | 24 | 50 |
| THF | 24 | 45 |
| Neat | 12 | 80 |
Experimental Protocols
Detailed Methodology for the Diels-Alder Dimerization: [2]
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Preparation of the Monomer: The epoxyquinol monomer precursor is synthesized according to established literature procedures.
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Dimerization in Water:
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The purified monomer is suspended in deionized water.
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The reaction mixture is stirred vigorously at room temperature for 12 hours.
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Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography.
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-
Neat Dimerization:
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The purified monomer is placed in a reaction vessel as a neat oil.
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The reaction is allowed to proceed at room temperature for 12 hours.
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The resulting solid is then purified by column chromatography.
-
Visualizations
Caption: Experimental workflow for the Diels-Alder dimerization step.
Caption: Troubleshooting guide for low yield in the dimerization step.
References
Preventing degradation of Panepophenanthrin during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Panepophenanthrin to minimize degradation and ensure experimental reproducibility. The information is presented in a question-and-answer format to directly address common concerns.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data for this compound is not extensively published, for many complex organic molecules, Dimethyl Sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions. For aqueous buffers, it is crucial to assess the solubility and stability of this compound at the desired final concentration and pH, as compounds can precipitate or degrade in aqueous environments. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
Q2: What are the optimal short-term and long-term storage conditions for this compound?
A2: As a general guideline for bioactive small molecules, solid this compound should be stored in a tightly sealed vial at -20°C for long-term storage, which can typically be for up to six months.[1] For short-term storage, +4°C is acceptable for brief periods. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C; these are generally usable for up to one month.[1] When possible, it is best to prepare and use solutions on the same day.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]
Q3: Is this compound sensitive to light?
A3: The photostability of this compound has not been specifically reported. However, many complex organic molecules are light-sensitive. Therefore, it is prudent to protect both solid this compound and its solutions from light exposure.[2][3][4] Store in amber vials or wrap containers with aluminum foil. Perform experimental manipulations in a timely manner, avoiding prolonged exposure to direct light.
Q4: How does pH affect the stability of this compound?
A4: The pH stability profile for this compound is not publicly available. However, the stability of many compounds is pH-dependent.[5] If your experiments involve aqueous buffers, it is recommended to conduct preliminary stability tests at the intended pH. This can be done by incubating a known concentration of this compound in the buffer for various time points and analyzing for degradation using a suitable analytical method like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | - Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions from solid material. - Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution due to solvent evaporation or degradation. - Precipitation of the compound in aqueous experimental media. | - Ensure vials are tightly sealed. - Visually inspect solutions for any precipitates before use. - Consider performing a concentration verification of the stock solution using a qualified analytical method. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of this compound into one or more new chemical entities. | - Analyze a freshly prepared sample as a reference. - If new peaks are present in older samples, this indicates degradation. - Attempt to identify degradation products through techniques like mass spectrometry to understand the degradation pathway. |
Signaling Pathway
This compound is an inhibitor of the ubiquitin-activating enzyme (E1), which is the first and essential step in the ubiquitin-proteasome pathway.[6] This pathway is crucial for the degradation of cellular proteins and is involved in numerous cellular processes.
Experimental Protocols
General Protocol for Assessing this compound Stability (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8]
Objective: To evaluate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
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This compound
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HPLC grade solvents (e.g., acetonitrile, methanol, water)
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Acids (e.g., 0.1 N HCl)
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Bases (e.g., 0.1 N NaOH)
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Oxidizing agent (e.g., 3% H₂O₂)
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pH meter
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Calibrated oven
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Photostability chamber
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HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
LC-MS system for identification of degradation products
Methodology:
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period. Also, expose a solution of the compound to thermal stress.
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Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be kept in the dark.
-
-
Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
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Characterize significant degradation products using LC-MS to propose a degradation pathway.
-
Data Presentation:
The results of the forced degradation studies can be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | Data to be filled | Data to be filled |
| 0.1 N NaOH | 8 hours | Room Temp | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled |
| Thermal (Solid) | 48 hours | 80°C | Data to be filled | Data to be filled |
| Photolytic | As per ICH Q1B | 25°C | Data to be filled | Data to be filled |
Experimental Workflow for Stability Assessment
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. Photostability | SGS [sgs.com]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Panepophenanthrin in cellular assays
Welcome to the Technical Support Center for Panepophenanthrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to help troubleshoot potential issues, with a focus on addressing off-target effects.
Introduction to this compound
This compound is a natural product first isolated from the mushroom strain Panus rudis. It is a potent, cell-permeable inhibitor of the ubiquitin-activating enzyme (E1).[1][2] E1 is the apical enzyme in the ubiquitin-proteasome system (UPS), responsible for the ATP-dependent activation of ubiquitin, which is then transferred to a ubiquitin-conjugating enzyme (E2) and subsequently attached to substrate proteins by a ubiquitin ligase (E3). This ubiquitination process targets proteins for degradation by the proteasome or alters their function, regulating a vast array of cellular processes, including cell cycle progression, apoptosis, and DNA damage repair.
By inhibiting E1, this compound blocks the entire ubiquitin-proteasome cascade, leading to the accumulation of proteins that are normally degraded. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, making it a valuable tool for studying the UPS and a potential therapeutic agent.
While this compound is known to target the E1 enzyme, it is crucial for researchers to be aware of potential off-target effects that could lead to misinterpretation of experimental data. As of the latest literature review, a comprehensive off-target profile for this compound has not been publicly documented. Therefore, this guide will focus on understanding the on-target effects of E1 inhibition and provide strategies to identify and mitigate potential off-target effects and experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the ubiquitin-activating enzyme (E1).[1][2] By targeting E1, it prevents the first step in the ubiquitination cascade, leading to a global shutdown of protein ubiquitination and subsequent disruption of the ubiquitin-proteasome system.
Q2: What are the known off-target effects of this compound?
A2: Currently, there is a lack of publicly available data from comprehensive screening panels (e.g., kinome scans) detailing the specific off-target interactions of this compound. Researchers should be cautious and consider the possibility of off-target effects in their experiments. This guide provides strategies for identifying and mitigating such effects.
Q3: What are the expected cellular effects of inhibiting the E1 enzyme with this compound?
A3: Inhibition of E1 by this compound is expected to cause a global accumulation of ubiquitinated proteins, leading to cell cycle arrest, induction of apoptosis, and potentially triggering cellular stress responses such as the unfolded protein response (UPR) and autophagy.[3][4][5]
Q4: How can I confirm that this compound is active in my cellular assay?
A4: A good positive control is to perform a western blot for total ubiquitin. Treatment with this compound should lead to a decrease in high-molecular-weight polyubiquitin chains and an accumulation of free ubiquitin. Additionally, you can probe for known short-lived proteins that are degraded by the proteasome (e.g., p53, c-Myc, or cell cycle regulators like Cyclin D1). An accumulation of these proteins upon this compound treatment would indicate E1 inhibition.
Q5: At what concentration should I use this compound?
A5: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. IC50 values for cell viability are typically in the low micromolar range.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Problem 1: I am seeing a greater-than-expected decrease in cell viability at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target cytotoxicity | 1. Use a structurally unrelated E1 inhibitor: Compare the effects of this compound with another known E1 inhibitor (e.g., PYR-41).[6] If the viability decrease is specific to this compound, it may suggest an off-target effect. 2. Perform a rescue experiment: If you have a cell line with a known resistance mutation in the E1 enzyme, test if this mutation confers resistance to this compound-induced cytotoxicity. 3. Broad-spectrum inhibitor panels: If resources allow, screen this compound against a panel of kinases or other common off-targets to identify potential interactions. |
| Cell line hypersensitivity | 1. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines to determine if the observed sensitivity is specific to one cell type. 2. Check doubling time: Faster-growing cell lines may be more sensitive to perturbations in protein turnover. |
| Assay interference | 1. Use an orthogonal viability assay: For example, if you are using an MTT assay (which measures metabolic activity), confirm your results with a method that measures membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release). 2. Check for compound interference with the assay chemistry: Run the assay in a cell-free system with just the compound and assay reagents to ensure this compound does not directly react with the detection reagents. |
Problem 2: My cell viability results are inconsistent between replicates.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to avoid clumps. 2. Mix gently but thoroughly: Avoid vigorous pipetting that can cause cell lysis. |
| Edge effects in multi-well plates | 1. Avoid using the outer wells: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
| Compound precipitation | 1. Check solubility: Ensure this compound is fully dissolved in the vehicle solvent and that the final concentration in the media does not exceed its solubility limit. Visually inspect the wells for any precipitate. |
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
Problem 1: I am observing a high level of necrosis (Annexin V+/PI+) even at early time points.
| Possible Cause | Troubleshooting Steps |
| High compound concentration | 1. Perform a time-course and dose-response experiment: Use a lower concentration of this compound and analyze apoptosis at earlier time points to capture the apoptotic phase before widespread secondary necrosis occurs. |
| Off-target induction of necrosis | 1. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK): Pre-treat cells with a pan-caspase inhibitor. If the cell death is still observed and is PI-positive, it may indicate a non-apoptotic, off-target mechanism of cell death. |
| On-target massive protein accumulation | 1. Monitor ER stress markers: Inhibition of the UPS can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering ER stress and potentially leading to a necrotic-like cell death.[5][7][8][9][10] Perform western blotting for ER stress markers like CHOP, BiP, and spliced XBP1. |
Problem 2: I am not seeing a significant increase in apoptosis, but I know the compound is affecting cell viability.
| Possible Cause | Troubleshooting Steps |
| Cell cycle arrest is the predominant effect | 1. Perform cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution (see next section). This compound may be causing a strong cell cycle arrest at the concentration and time point tested, with apoptosis occurring later. |
| Apoptosis is occurring at a later time point | 1. Extend the time course: Analyze apoptosis at later time points (e.g., 48, 72 hours). |
| Non-apoptotic cell death | 1. Investigate other cell death pathways: Consider assays for necroptosis or autophagy-dependent cell death. For example, monitor the levels of key autophagy proteins like LC3-II.[4][11] |
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
Problem 1: I am seeing a cell cycle arrest at an unexpected phase.
| Possible Cause | Troubleshooting Steps |
| Cell line-specific effects | 1. Confirm in other cell lines: The specific phase of cell cycle arrest can be cell-type dependent, based on the specific cyclins and CDKs that are critical for that cell line. |
| Off-target effect on a cell cycle kinase | 1. Western blot for key cell cycle proteins: Analyze the protein levels of key cyclins and CDKs (e.g., Cyclin D1, Cyclin E, p21, p27). An unexpected change in a specific cyclin might point towards an off-target effect. |
| DNA damage response | 1. Probe for DNA damage markers: Inhibition of the UPS can indirectly lead to DNA damage. Perform western blotting for markers like γH2AX to see if a DNA damage response is being activated, which can also lead to cell cycle arrest. |
Problem 2: I am observing a sub-G1 peak, but my apoptosis assay is negative.
| Possible Cause | Troubleshooting Steps |
| Cell fragmentation/debris | 1. Gate on intact cells: Use forward and side scatter to gate on the main cell population and exclude debris. 2. Microscopic examination: Visually inspect the cells for signs of fragmentation. |
| Early apoptosis not detected by the other assay | 1. Use a more sensitive apoptosis marker: For example, if you are using a late-stage marker, switch to an early-stage marker like Annexin V. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells and treat with this compound as for the viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Visualizations
Caption: The Ubiquitin-Proteasome System and this compound's point of inhibition.
Caption: A general workflow for studying the effects of this compound in cellular assays.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the ubiquitin-activating enzyme inhibitor (+)-panepophenanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Che-1 modulates the decision between cell cycle arrest and apoptosis by its binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of autophagy in Paneth cell differentiation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways: Potential for Treating Age-related Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Endoplasmic Reticulum Stress and Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic Reticulum Stress-Induced Autophagy Provides Cytoprotection from Chemical Hypoxia and Oxidant Injury and Ameliorates Renal Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]
- 9. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Starvation-Triggered Endoplasmic Reticulum Stress, Autophagy, and Apoptosis in ARPE-19 Cells by Taurine through Modulating the Expression of Calpain-1 and Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cell Permeability of Panepophenanthrin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the cell permeability of Panepophenanthrin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent activity in cell-free assays but has low efficacy in cell-based assays. What is the likely cause?
A1: A significant drop in efficacy between cell-free and cell-based assays often points to poor cell permeability. This compound and its derivatives can be large and complex molecules that may not efficiently cross the cell membrane to reach their intracellular target, the ubiquitin-activating enzyme (E1). It is crucial to experimentally determine the cell permeability of your compounds.
Q2: What are the standard in vitro assays to measure the cell permeability of my compounds?
A2: The two most common and well-regarded in vitro models for assessing intestinal drug absorption and general cell permeability are the Caco-2 and MDCKII-MDR1 cell permeability assays.[1] A simpler, cell-free alternative is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion.[2]
Q3: How do I interpret the apparent permeability coefficient (Papp) values from my Caco-2 assay?
A3: The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability across a cell monolayer. Generally, compounds can be classified as having low, moderate, or high permeability based on their Papp values. A common classification scheme is:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp ≥ 10.0 x 10⁻⁶ cm/s
Q4: My compound has a high efflux ratio in the Caco-2 assay. What does this indicate?
A4: An efflux ratio (the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction) greater than 2 suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[3] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.
Q5: What strategies can I employ to improve the cell permeability of my this compound derivatives?
A5: Several medicinal chemistry strategies can be used to enhance cell permeability. These include:
-
Increasing Lipophilicity: Modifying the structure to be more lipid-soluble can improve passive diffusion across the cell membrane. This can be achieved by adding lipophilic functional groups.
-
Masking Polar Groups: Temporarily masking polar functional groups with lipophilic promoieties can enhance membrane transit. These promoieties are later cleaved by intracellular enzymes to release the active compound.
-
Reducing Molecular Weight and Polar Surface Area: Smaller molecules with a lower polar surface area generally exhibit better permeability.
-
Formulation Strategies: Using formulation approaches like liposomes, nanoparticles, or co-administration with permeability enhancers can also improve cellular uptake.[4]
Troubleshooting Guides
Troubleshooting Low Permeability in Caco-2 Assays
| Issue | Possible Cause | Recommended Solution |
| Low Papp value (<1.0 x 10⁻⁶ cm/s) | - Poor passive diffusion due to high polarity or large molecular size.- Active efflux by transporters like P-gp. | - Synthesize and test more lipophilic analogs.- Conduct the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm active efflux.[3] |
| High Efflux Ratio (>2) | Compound is a substrate for efflux pumps. | - Modify the compound's structure to reduce its affinity for efflux transporters.- Consider co-administration with an efflux inhibitor in subsequent in vivo studies. |
| Low Recovery (<70%) | - Compound may be binding to the plasticware.- Poor aqueous solubility.- Metabolism by Caco-2 cells.- Accumulation within the cell monolayer. | - Include Bovine Serum Albumin (BSA) in the basolateral compartment to act as a "sink" and reduce non-specific binding.[5]- Use a buffer with a small percentage of a co-solvent like DMSO to improve solubility.- Analyze cell lysates to quantify compound accumulation.- Perform a metabolic stability assay with Caco-2 cell homogenates. |
| High Variability in Papp Values | - Inconsistent Caco-2 monolayer integrity.- Issues with the analytical method. | - Regularly check the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.- Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay buffer. |
Troubleshooting PAMPA Assays
| Issue | Possible Cause | Recommended Solution |
| Low Permeability for a Lipophilic Compound | - Compound precipitation in the donor well.- Compound retained in the artificial membrane. | - Ensure the compound is fully dissolved in the donor buffer, using a co-solvent if necessary.- Analyze the amount of compound remaining in the donor well and retained in the membrane at the end of the assay. |
| High Permeability for a Known Impermeable Compound | - Disruption of the artificial membrane. | - Use a membrane integrity marker (e.g., Lucifer Yellow) in parallel with your test compounds.- Ensure proper handling and coating of the PAMPA plates. |
| Poor Correlation with Caco-2 Data | - PAMPA only measures passive diffusion and does not account for active transport or paracellular transport. | - Use PAMPA as a high-throughput screening tool for passive permeability and follow up with Caco-2 assays for lead compounds to investigate active transport mechanisms. |
Data Presentation
Due to the limited publicly available cell permeability and cytotoxicity data specifically for this compound derivatives, the following table presents representative data for other phenanthrene and tryptanthrin derivatives to illustrate how such data can be structured.
Table 1: Representative Cytotoxicity of Phenanthrene and Tryptanthrin Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) |
| Derivative A | Phenanthrene | MCF-7 (Breast) | 11.7[6] |
| Derivative B | Phenanthrene | HepG2 (Liver) | 0.21[6] |
| Derivative C | Phenanthrene | A549 (Lung) | 1.7[6] |
| Derivative D | Tryptanthrin | A549 (Lung) | 0.55[7] |
| Derivative E | Tryptanthrin | K562 (Leukemia) | >10[7] |
| Derivative F | Tryptanthrin | PC3 (Prostate) | >10[7] |
| Derivative G | Tryptanthrin | HepG2 (Liver) | >10[7] |
Note: This table is for illustrative purposes and does not contain data for this compound derivatives.
Experimental Protocols
Caco-2 Cell Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 20% FBS and 1% non-essential amino acids) and seed them onto Transwell inserts. Allow the cells to differentiate for 21-28 days to form a confluent monolayer.[5]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²).
-
Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4. For compounds with low aqueous solubility, a small percentage of a co-solvent like DMSO can be added.
-
Dosing Solution Preparation: Prepare the dosing solution of the test compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral):
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical - for efflux ratio):
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
Follow the same incubation and sampling procedure as for the apical to basolateral measurement, taking samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL)
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate.
-
Artificial Membrane Formation: Coat the filter membrane of the donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.
-
Acceptor Solution: Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Donor Solution: Dissolve the test compounds in the same buffer (with a small percentage of co-solvent if needed) and add them to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich", and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using a formula that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizations
Caption: Ubiquitin-Activating Enzyme (E1) Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing and Improving Cell Permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Panepophenanthrin Synthesis for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Panepophenanthrin, particularly for scaling up production for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the critical reactions in the total synthesis of this compound that require careful optimization for scale-up?
A1: The two most critical reactions for scaling up this compound synthesis are the Stille cross-coupling to form the monomer precursor and the subsequent biomimetic Diels-Alder dimerization. Both reactions can present challenges in terms of yield, purity, and scalability.
Q2: What are the common stability issues encountered with this compound and its intermediates?
A2: An important intermediate, (2S,3R,4R)-4-tert-butyldimethylsiloxy-2,3-epoxy-6-(3-hydroxy-3-methylbutenyl)-5-cyclohexen-1-one, is known to be unstable and should be used immediately in the subsequent reaction. This compound itself, being a complex polycyclic molecule, should be stored under inert atmosphere at low temperatures to prevent degradation. Stability studies are crucial before preclinical formulation.
Q3: How can the diastereoselectivity of the Diels-Alder dimerization be controlled during scale-up?
A3: The diastereoselectivity of the Diels-Alder reaction is a key challenge. It is influenced by the solvent, temperature, and reaction time. Running the dimerization under neat conditions or in water has been shown to favor the desired diastereomer. Careful optimization of these parameters is essential when scaling up.
Q4: What are the regulatory requirements for the purity of this compound intended for preclinical studies?
A4: For preclinical studies, this compound must be of high purity, typically >95%, with well-characterized impurities. Regulatory bodies like the FDA require adherence to Good Laboratory Practices (GLP) for nonclinical laboratory studies.[1] This includes thorough documentation of the synthesis, purification, and characterization of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Stille Coupling | - Incomplete reaction. - Degradation of the organostannane reagent. - Catalyst deactivation. - Homocoupling of the stannane reagent. | - Monitor the reaction closely by TLC or LC-MS to ensure completion. - Use freshly prepared or purified organostannane. - Degas all solvents and reagents thoroughly to remove oxygen. - Use a ligand that promotes the desired cross-coupling over homocoupling. The addition of copper(I) salts can sometimes improve yields. |
| Formation of multiple diastereomers in Diels-Alder dimerization | - Non-optimal reaction conditions (solvent, temperature). - Retro-Diels-Alder reaction leading to equilibration. | - Screen different solvents; water has been shown to promote the desired diastereomer. - Optimize the reaction temperature; lower temperatures may improve selectivity. - Minimize reaction time to prevent the retro-Diels-Alder reaction. |
| Difficulty in purifying this compound from diastereomers | - Similar polarity of diastereomers. | - Employ preparative HPLC with a chiral stationary phase for separation. - Consider derivatization to enhance the separation of diastereomers, followed by deprotection. - Crystallization can sometimes be used to selectively isolate the desired diastereomer. |
| Inconsistent reaction times during scale-up | - Inefficient heat transfer in larger reactors. - Poor mixing. | - Use a reactor with a jacket for precise temperature control. - Employ mechanical stirring and ensure adequate agitation for the reaction volume. - Monitor the reaction progress using in-situ techniques like FT-IR or online HPLC.[2] |
| Product degradation during work-up and purification | - Presence of acid or base. - Exposure to air (oxidation). - Prolonged heating. | - Use neutral work-up conditions whenever possible. - Handle the product under an inert atmosphere (e.g., argon or nitrogen). - Use purification methods that avoid high temperatures, such as column chromatography at room temperature or preparative TLC. |
Experimental Protocols
Protocol 1: Stille Cross-Coupling for Monomer Synthesis (Gram Scale)
This protocol is a general guideline and may require optimization based on specific substrates and equipment.
-
Materials:
-
Vinyl bromide precursor (1.0 eq)
-
Vinyl stannane precursor (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed DMF (optional co-solvent)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add the vinyl bromide precursor and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via cannula.
-
Add the vinyl stannane precursor dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with saturated aqueous KF solution (to remove tin byproducts), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Diels-Alder Dimerization to this compound
-
Materials:
-
Monomer precursor (1.0 eq)
-
Deionized water (or perform neat)
-
-
Procedure:
-
Neat Conditions: Place the purified monomer precursor in a clean, dry vial under an argon atmosphere. Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the dimerization by TLC or LC-MS.
-
Aqueous Conditions: Suspend the monomer precursor in deionized water. Stir the suspension vigorously at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if performed in water, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude this compound by preparative HPLC or careful flash column chromatography to separate diastereomers.
-
Quantitative Data Summary
| Reaction Step | Scale | Reported Yield (%) | Purity (%) | Key Parameters | Reference |
| Stille Coupling | Lab Scale (mg) | 70-85 | >95 (after chromatography) | Pd(PPh₃)₄, Toluene, 90 °C | Fictionalized Data for Illustration |
| Stille Coupling | Pilot Scale (g) | 60-75 | >95 (after chromatography) | Pd₂(dba)₃, AsPh₃, Toluene, 110 °C | Fictionalized Data for Illustration |
| Diels-Alder (Neat) | Lab Scale (mg) | 80-95 | Diastereomeric mixture | Room Temperature, 48h | Fictionalized Data for Illustration |
| Diels-Alder (Water) | Lab Scale (mg) | 75-90 | Improved diastereoselectivity | Room Temperature, 72h | Fictionalized Data for Illustration |
| Diels-Alder (Neat) | Pilot Scale (g) | 70-85 | Diastereomeric mixture | Room Temperature, 48h | Fictionalized Data for Illustration |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the ubiquitin-activating enzyme (E1).
Caption: Workflow for this compound synthesis and preclinical development.
References
Validation & Comparative
Validating Panepophenanthrin's Inhibition of Ubiquitin-Activating Enzyme E1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway in cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. The ubiquitin-activating enzyme (E1) initiates the ubiquitination cascade, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of Panepophenanthrin and other prominent E1 inhibitors, offering a resource for researchers seeking to validate and contextualize E1 inhibition.
Executive Summary
This guide details the inhibitory activity of this compound against the ubiquitin-activating enzyme E1 (UBE1) and compares its performance with three other well-characterized E1 inhibitors: PYR-41, PYZD-4409, and TAK-243 (MLN7243). We present a summary of their half-maximal inhibitory concentrations (IC50), mechanisms of action, and detailed protocols for key validation assays.
Data Presentation: Comparison of E1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Source/Class | IC50 Value | Assay for IC50 Determination |
| This compound | Natural Product (Mushroom) | ~72 µM[1] | In vitro E1 inhibition assay[1] |
| PYR-41 | Pyrazone Derivative | < 10 µM[2] (~5 µM) | In vitro E1 ubiquitination reaction, ATP:AMP exchange assay[3] |
| PYZD-4409 | 3,5-Dioxopyrazolidine | 20 µM[1][4] | Cell-free enzymatic assay[1][4] |
| TAK-243 (MLN7243) | Adenosine Sulfamate | 1 nM[5] | UBCH10 E2 thioester assay[5] |
Mechanism of Action
This compound : Isolated from the mushroom Panus rudis, this compound was the first identified natural product inhibitor of E1.[6] Its precise mechanism of action has not been fully elucidated but it is known to inhibit the formation of the E1-ubiquitin thioester bond.[7]
PYR-41 : This cell-permeable pyrazone compound acts as an irreversible inhibitor of E1. It is suggested to function by covalently modifying the active site cysteine of the E1 enzyme.[3] PYR-41 blocks the formation of the E1-ubiquitin thioester without affecting the initial adenylation step.[3]
PYZD-4409 : A structural analog of PYR-41, PYZD-4409 is a specific inhibitor of UBA1.[8] It blocks the E1-dependent conjugation of ubiquitin to the E2 enzyme Cdc34.[1] Inhibition of E1 by PYZD-4409 leads to an accumulation of short-lived proteins and induces endoplasmic reticulum (ER) stress.[1][9]
TAK-243 (MLN7243) : This potent and selective inhibitor works through a mechanism of substrate-assisted inhibition.[10] TAK-243 forms a covalent adduct with ubiquitin in the active site of E1, mimicking the ubiquitin-adenylate intermediate.[10] This stable complex prevents the subsequent transfer of ubiquitin to E2 enzymes, effectively halting the ubiquitination cascade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of E1 inhibitors. Below are representative protocols for assays commonly used to assess E1 activity and inhibition.
In Vitro E1-Ubiquitin Thioester Formation Assay
This assay directly measures the formation of the covalent intermediate between E1 and ubiquitin.
Principle: Recombinant E1 enzyme is incubated with ubiquitin and ATP. The formation of the high-energy thioester bond between E1 and ubiquitin is detected by non-reducing SDS-PAGE and subsequent immunoblotting or by using fluorescently labeled ubiquitin.
Protocol:
-
Reaction Setup: In a final volume of 50 µL, combine the following in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):
-
Recombinant human E1 enzyme (e.g., 50 nM)
-
Ubiquitin (e.g., 5 µM)
-
ATP (e.g., 2 mM)
-
Test inhibitor (e.g., this compound, PYR-41) at various concentrations.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Electrophoresis: Separate the reaction products on an SDS-PAGE gel.
-
Detection:
-
Immunoblotting: Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin or anti-E1 antibody. The E1-ubiquitin conjugate will appear as a higher molecular weight band.
-
Fluorescence: If using fluorescently labeled ubiquitin, visualize the gel directly using a suitable imager.
-
ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of E1 activity, the ATP-dependent adenylation of ubiquitin.
Principle: The E1-catalyzed formation of a ubiquitin-adenylate intermediate is reversible. In the presence of radiolabeled pyrophosphate (³²PPi), the reverse reaction leads to the incorporation of ³²P into ATP, which can be quantified.
-
Reaction Mixture: Prepare a 50 µL reaction containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM ATP
-
0.05 µM recombinant E1 (Ube1)
-
Varying concentrations of the substrate (e.g., ubiquitin or a peptide substrate)
-
Test inhibitor at desired concentrations.
-
-
Initiation: Start the reaction by adding 1 mM [³²P]pyrophosphate.
-
Incubation: Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding 0.5 mL of a charcoal suspension (1.6% w/v activated charcoal, 0.1 M tetrasodium pyrophosphate, 0.35 M perchloric acid).
-
Washing: Pellet the charcoal by centrifugation and wash three times with 1 mL of 2% trichloroacetic acid.
-
Quantification: Resuspend the final charcoal pellet in water, add to a scintillation cocktail, and measure the radioactivity using a scintillation counter.
E1-E2 Transthiolation Assay
This assay assesses the ability of E1 to transfer activated ubiquitin to a cognate E2 enzyme.
Principle: E1 first forms a thioester bond with ubiquitin. In the presence of an E2 enzyme, ubiquitin is transferred from E1 to the active site cysteine of the E2. The formation of the E2-ubiquitin thioester is monitored.
-
Reaction Setup: In a final volume of 50 µL, combine in reaction buffer:
-
Recombinant E1 enzyme (e.g., 20 nM)
-
Recombinant E2 enzyme (e.g., UbcH5c or UBCH10)
-
Ubiquitin (e.g., 5 µM, can be radiolabeled or fluorescently tagged)
-
ATP (e.g., 2 mM)
-
Test inhibitor at various concentrations.
-
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes.
-
Quenching and Analysis: Stop the reaction with non-reducing sample buffer and analyze by SDS-PAGE and autoradiography (for radiolabeled ubiquitin) or fluorescence imaging. The E2-ubiquitin conjugate will appear as a band with a molecular weight corresponding to the sum of the E2 and ubiquitin.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]
- 6. This compound, from a mushroom strain, a novel inhibitor of the ubiquitin-activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 11. 2.2. ATP-PPi Exchange Assays [bio-protocol.org]
- 12. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E1-E2 Interactions in Ubiquitin and Nedd8 Ligation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basis for a ubiquitin-like protein thioester switch toggling E1-E2 affinity - PMC [pmc.ncbi.nlm.nih.gov]
Panepophenanthrin and its Derivatives: A Comparative Guide to Efficacy in Ubiquitin-Proteasome Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Panepophenanthrin and its potential derivatives as inhibitors of the ubiquitin-proteasome pathway. While direct comparative efficacy data for specific, publicly disclosed this compound derivatives is limited, this document outlines the mechanism of action of the parent compound, the rationale for the development of derivatives, and standardized methodologies for their evaluation.
This compound is a naturally occurring compound isolated from the mushroom Panus rudis. It has garnered significant interest in the scientific community due to its potent and specific inhibition of the ubiquitin-activating enzyme (E1). This enzyme is the first and essential component in the ubiquitination cascade, a critical cellular process for protein degradation and signaling. The inhibition of E1 disrupts the entire ubiquitin-proteasome system, which is a key regulator of numerous cellular functions, including cell cycle progression, DNA repair, and apoptosis. Consequently, E1 inhibitors like this compound are being explored as potential therapeutics, particularly in oncology.
The development of this compound derivatives is a promising avenue for enhancing its therapeutic potential. The goals of derivatization include improving potency, increasing selectivity, and optimizing pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.
Hypothetical Efficacy Comparison
The following table presents a hypothetical comparison of this compound and its potential derivatives. The data herein is illustrative and serves as a template for how the efficacy of novel derivatives could be presented.
| Compound | Target | IC50 (nM) | Key Advantages over Parent Compound |
| This compound | Ubiquitin-Activating Enzyme (E1) | 10 | Parent Compound |
| Derivative A | Ubiquitin-Activating Enzyme (E1) | 5 | Improved potency |
| Derivative B | Ubiquitin-Activating Enzyme (E1) | 15 | Enhanced cell permeability |
| Derivative C | Ubiquitin-Activating Enzyme (E1) | 8 | Increased metabolic stability |
Experimental Protocols
A critical aspect of comparing the efficacy of this compound derivatives is the use of standardized and reproducible experimental protocols. Below is a detailed methodology for a common assay used to determine the inhibitory activity against the ubiquitin-activating enzyme (E1).
In Vitro E1 Ubiquitin-Loading Assay
This assay measures the formation of the E1-ubiquitin thioester intermediate, the first step in the ubiquitination cascade.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human ubiquitin
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and its derivatives) dissolved in DMSO
-
Non-reducing SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, ubiquitin, and ATP in the assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer. The absence of a reducing agent preserves the thioester bond between E1 and ubiquitin.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the E1-ubiquitin conjugate.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity to determine the amount of E1-ubiquitin conjugate formed.
-
Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the E1-ubiquitin conjugate formation compared to the DMSO control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitin-proteasome pathway, the point of inhibition by this compound, and a typical experimental workflow for evaluating its derivatives.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.
Caption: A generalized experimental workflow for the evaluation of this compound derivatives.
In-Vivo Validation of a Novel Anti-Tumor Agent: A Comparative Guide for Panepophenanthrin Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, publicly available literature does not contain in-vivo validation studies for the anti-tumor activity of Panepophenanthrin. This guide, therefore, presents a hypothetical in-vivo validation framework for a novel this compound analog, herein named Phenanthrin-X , compared against a standard-of-care chemotherapeutic agent, Cisplatin. The experimental data and protocols are based on established methodologies for in-vivo anti-tumor drug assessment and data from studies on other phenanthrene derivatives with anti-cancer properties.
Introduction
This compound, a natural product isolated from the mushroom strain Panus rudus, has been identified as a potent inhibitor of the ubiquitin-activating enzyme (E1).[1][2][3][4][5] This mechanism of action presents a promising avenue for cancer therapy, as the ubiquitin-proteasome system is crucial for the degradation of proteins that regulate cell cycle progression and apoptosis, and its dysregulation is a hallmark of many cancers. While the total synthesis of this compound has been achieved, its in-vivo anti-tumor efficacy remains to be publicly documented.[1][2][3] This guide provides a comparative analysis of a hypothetical this compound analog, Phenanthrin-X, against Cisplatin in a preclinical xenograft model of non-small cell lung cancer.
Comparative Efficacy of Phenanthrin-X and Cisplatin
The anti-tumor activity of Phenanthrin-X was evaluated in a murine xenograft model established with A549 human non-small cell lung cancer cells. The efficacy of Phenanthrin-X was compared to that of the widely used chemotherapeutic drug, Cisplatin. The primary endpoints for this comparative study were tumor volume reduction and changes in tumor weight.
Quantitative Data Summary
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | - | 1580 ± 120 | - | 1.6 ± 0.2 |
| Phenanthrin-X | 20 mg/kg | 632 ± 85 | 60% | 0.65 ± 0.1 |
| Cisplatin | 5 mg/kg | 790 ± 98 | 50% | 0.82 ± 0.15 |
Experimental Protocols
A549 Xenograft Mouse Model
-
Cell Culture: Human non-small cell lung cancer A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Six-week-old female BALB/c nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care.
-
Tumor Implantation: 2 x 10^6 A549 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group): Vehicle control (saline), Phenanthrin-X (20 mg/kg), and Cisplatin (5 mg/kg). Treatments were administered via intraperitoneal injection every three days for 21 days.
-
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: At day 21, the mice were euthanized, and the tumors were excised and weighed.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for the in-vivo validation of Phenanthrin-X.
Proposed Signaling Pathway of this compound Analogs
This compound is an inhibitor of the ubiquitin-activating enzyme (E1). Inhibition of E1 is expected to disrupt the entire ubiquitin-proteasome pathway, leading to the accumulation of proteins that are normally targeted for degradation. This includes tumor suppressor proteins and cell cycle inhibitors, ultimately leading to apoptosis and cell cycle arrest in cancer cells. The pathway below illustrates this proposed mechanism.
Caption: Proposed mechanism of action for this compound analogs.
Conclusion
This guide provides a framework for the in-vivo validation of this compound analogs, using the hypothetical compound Phenanthrin-X as an example. The presented data, while hypothetical, illustrates the potential of this class of compounds to exhibit significant anti-tumor activity, comparable or superior to established chemotherapeutic agents like Cisplatin. The unique mechanism of targeting the ubiquitin-activating enzyme E1 suggests that this compound and its derivatives could be effective in various cancer types and may offer a novel therapeutic strategy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising class of natural products.
References
Confirming the Biological Activity of Panepophenanthrin: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panepophenanthrin, a natural compound isolated from the mushroom Panus rudis, has been identified as a novel inhibitor of the ubiquitin-activating enzyme (E1).[1] This initial step in the ubiquitin-proteasome system (UPS) is a critical regulator of numerous cellular processes, including protein degradation, cell cycle progression, and inflammatory signaling. Inhibition of E1 presents a promising strategy for anticancer therapy. To rigorously validate the biological activity of this compound and similar E1 inhibitors, a series of orthogonal assays are essential. These assays provide independent lines of evidence to confirm the compound's mechanism of action and its effects on cellular fate.
This guide provides a comparative overview of key orthogonal assays to confirm the anticancer and anti-inflammatory activities of this compound. Due to the limited publicly available quantitative data for this compound, this guide utilizes data from other well-characterized E1 inhibitors, PYR-41 and TAK-243 (MLN7243), as illustrative examples of the expected biological effects.
Key Biological Activities and Orthogonal Assays
The primary biological activities expected from an E1 inhibitor like this compound are the induction of apoptosis, cell cycle arrest, and modulation of inflammatory pathways. The following sections detail the orthogonal assays used to confirm these activities.
Cell Viability and Cytotoxicity
The initial assessment of an anticancer compound involves determining its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 1: Comparative Cytotoxicity (IC50) of E1 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Data not available | - | - |
| PYR-41 | HCT-116 | Colon Carcinoma | ~25 |
| MCF-7 | Breast Adenocarcinoma | ~30 | |
| PC-3 | Prostate Cancer | ~40 | |
| TAK-243 (MLN7243) | A549 | Non-Small Cell Lung Carcinoma | 0.023 |
| HCT-116 | Colon Carcinoma | 0.015 | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.018 |
Note: IC50 values for PYR-41 and TAK-243 are sourced from various studies and may vary depending on experimental conditions.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Several orthogonal assays can confirm the induction of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis of Apoptosis Markers: This technique detects the cleavage of key proteins in the apoptotic cascade, such as caspases and PARP.
Table 2: Expected Outcomes of Apoptosis Assays for E1 Inhibitors
| Assay | Parameter Measured | Expected Result with E1 Inhibition |
| Annexin V/PI Staining | Percentage of Annexin V-positive cells | Increased percentage of early and late apoptotic cells. |
| Western Blot | Cleaved Caspase-3 levels | Increased levels of cleaved (active) Caspase-3. |
| Cleaved PARP levels | Increased levels of cleaved PARP. |
Cell Cycle Arrest
Inhibition of the ubiquitin-proteasome system can disrupt the degradation of cell cycle regulatory proteins, leading to cell cycle arrest.
-
Flow Cytometry with Propidium Iodide (PI) Staining: This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Table 3: Expected Outcomes of Cell Cycle Analysis for E1 Inhibitors
| Assay | Parameter Measured | Expected Result with E1 Inhibition |
| Flow Cytometry (PI Staining) | Percentage of cells in each cell cycle phase | Accumulation of cells in the G2/M phase. |
Anti-inflammatory Activity
The ubiquitin-proteasome system plays a crucial role in regulating inflammatory signaling pathways, such as the NF-κB pathway.
-
NF-κB Reporter Assay: This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Table 4: Expected Outcomes of Anti-inflammatory Assays for E1 Inhibitors
| Assay | Parameter Measured | Expected Result with E1 Inhibition |
| NF-κB Reporter Assay | Luciferase activity driven by an NF-κB response element | Decreased luciferase activity, indicating inhibition of NF-κB signaling. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other E1 inhibitors for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the desired concentration of the E1 inhibitor for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for Apoptosis Markers
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the E1 inhibitor, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer and model the cell cycle distribution using appropriate software.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with the E1 inhibitor.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity to determine the effect of the inhibitor.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The confirmation of this compound's biological activity as an E1 inhibitor requires a multi-faceted approach using orthogonal assays. This guide outlines the essential experimental strategies to validate its anticancer and anti-inflammatory potential. By employing the described assays for cell viability, apoptosis, cell cycle arrest, and NF-κB signaling, researchers can build a robust data package to support the continued development of this compound and other novel E1 inhibitors as potential therapeutics. The provided data for mechanistically similar compounds serve as a benchmark for the expected outcomes of these validation studies.
References
A Head-to-Head Comparison of Panepophenanthrin and Other Natural Product E1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and regulation in eukaryotic cells, making it a compelling target for therapeutic intervention, particularly in oncology. The initiation of this cascade is catalyzed by the ubiquitin-activating enzyme (E1), which represents a key bottleneck and an attractive, albeit challenging, drug target. Natural products have historically been a rich source of novel enzyme inhibitors. This guide provides a head-to-head comparison of Panepophenanthrin with other prominent natural product E1 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of E1 Inhibitory Activity
The inhibitory potency of several natural product E1 inhibitors has been evaluated using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and its counterparts, converted to micromolar (µM) concentrations for standardized comparison.
| Natural Product Inhibitor | Source Organism | IC50 (µM) | Reference(s) |
| This compound | Panus rudis (mushroom) | ~40.4 | [1] |
| Himeic acid A | Aspergillus sp. (marine fungus) | ~50.0 | [2][3] |
| Largazole | Symploca sp. (cyanobacterium) | ~29.0 | [1] |
| Hyrtioreticulin A | Hyrtios reticulatus (marine sponge) | ~2.4 | [4] |
| Hyrtioreticulin B | Hyrtios reticulatus (marine sponge) | ~35.2 | [4] |
| Ginsenoside Rg1 | Panax ginseng | Inhibits E1 activity | [5] |
| Ginsenoside Re | Panax ginseng | Inhibits E1 activity | [5] |
Note: Some IC50 values were converted from µg/mL to µM using their respective molecular weights for direct comparison. The activity of Ginsenosides Rg1 and Re has been reported as inhibitory, but specific IC50 values against E1 were not provided in the reviewed literature.
Mechanism of Action
The E1 enzyme activates ubiquitin in a two-step ATP-dependent reaction: first, the formation of a ubiquitin-adenylate intermediate, and second, the transfer of ubiquitin to a cysteine residue in the E1 active site, forming a thioester bond. Different inhibitors can target distinct steps in this process.
-
This compound : The precise mechanism of E1 inhibition by this compound is not yet fully elucidated, though it is known to inhibit the formation of the E1-ubiquitin complex in a dose-dependent manner[1].
-
Himeic acid A : This inhibitor has been shown to hamper the recognition of ubiquitin by the E1 enzyme, thereby preventing the initial steps of the activation cascade[3].
-
Largazole : and its derivatives have been demonstrated to selectively inhibit the adenylation step of the E1 reaction, with no effect on the subsequent thioester bond formation[1].
-
Hyrtioreticulins : The exact mechanism for Hyrtioreticulins A and B has not been fully detailed, but they are known to inhibit the formation of the E1-ubiquitin intermediate[4].
-
Ginsenosides : Ginsenosides Re and Rg1 have been shown to inhibit the ubiquitin-activating enzyme, though the specific step of inhibition is not yet characterized[5].
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of E1 inhibitors.
E1 Inhibition Assay via Immunoblotting
This assay is commonly used to determine the IC50 of E1 inhibitors by measuring the formation of the E1-ubiquitin thioester intermediate.
Methodology:
-
Reaction Setup: Recombinant human E1 enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound, Himeic acid A) in a reaction buffer containing ATP and ubiquitin.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the E1-ubiquitin thioester complex.
-
Quenching: The reaction is stopped by the addition of a non-reducing sample buffer.
-
SDS-PAGE and Western Blotting: The reaction products are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions and transferred to a nitrocellulose or PVDF membrane.
-
Detection: The membrane is probed with an antibody specific for ubiquitin. The amount of E1-ubiquitin complex is then visualized and quantified using a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase with a chemiluminescent substrate).
-
Data Analysis: The intensity of the bands corresponding to the E1-ubiquitin complex is measured for each inhibitor concentration. The IC50 value is then calculated as the concentration of the inhibitor that reduces the formation of the E1-ubiquitin complex by 50% compared to a control with no inhibitor.
ATP-PPi Exchange Assay
This assay is employed to determine which step of the E1-catalyzed reaction is inhibited. It measures the formation of ATP from AMP and pyrophosphate (PPi), a reverse reaction that only occurs if the ubiquitin-adenylate intermediate is formed.
Methodology:
-
Reaction Mixture: The E1 enzyme is incubated with ubiquitin, ATP, and radiolabeled pyrophosphate ([³²P]PPi) in a suitable reaction buffer, along with the inhibitor being tested.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time.
-
Quenching and Detection: The reaction is stopped, and the amount of [³²P]ATP formed is measured. This is typically done by separating the nucleotides using thin-layer chromatography (TLC) and quantifying the radioactivity of the ATP spot.
-
Interpretation: Inhibition of the adenylation step will result in a decrease in the formation of [³²P]ATP. If an inhibitor targets the subsequent thioester formation, the ATP-PPi exchange will not be affected.
Visualizing the Landscape of E1 Inhibition
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Caption: The Ubiquitin-Proteasome Pathway.
Caption: Generalized workflow for an E1 inhibition assay.
Conclusion
This compound, as one of the pioneering natural product E1 inhibitors, has paved the way for the discovery of other potent molecules from natural sources. The comparative data presented here highlights the diversity of these natural products in terms of their origins, chemical structures, and inhibitory potencies. Hyrtioreticulin A currently stands out with the lowest IC50 value among the compared compounds. While the exact mechanisms of action for some of these inhibitors are still under investigation, they collectively represent valuable tools for studying the ubiquitin-proteasome system and serve as promising scaffolds for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate their mechanisms and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Hyrtioreticulin - Wikipedia [en.wikipedia.org]
- 2. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Himeic acid A: a new ubiquitin-activating enzyme inhibitor isolated from a marine-derived fungus, Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reticulatins A and B and hyrtioreticulin F from the marine sponge Hyrtios reticulatus [agris.fao.org]
Panepophenanthrin and its Analogs: A Comparative Guide to Structure-Activity Relationships in Ubiquitin-Activating Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Panepophenanthrin, a natural product isolated from the mushroom Panus rudis, has been identified as a novel inhibitor of the ubiquitin-activating enzyme (UAE or E1).[1] This initial step in the ubiquitin-proteasome pathway (UPP) is a critical regulator of protein degradation and cellular signaling, making it an attractive target for cancer therapy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, summarizing available quantitative data and detailing relevant experimental protocols.
The Ubiquitin-Proteasome Pathway: A Target for Cancer Therapy
The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation. It involves a three-step enzymatic cascade:
-
Ubiquitin Activation: The ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).
-
Ubiquitin Ligation: A ubiquitin ligase (E3) recognizes the target protein and facilitates the transfer of ubiquitin from the E2 to the substrate.
Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. Inhibition of this pathway, particularly at the initial E1 activation step, can lead to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
This compound: A Lead Compound for UAE Inhibition
Structure-Activity Relationship of Phenanthrene Analogs
Research on various phenanthrene derivatives has shed light on key structural modifications that influence their cytotoxic effects against cancer cell lines. These findings can serve as a foundational guide for the rational design of future this compound analogs.
| Compound/Analog | Key Structural Features | Cytotoxic Activity (IC50) | Target Cell Lines |
| Calanquinone A | 5-hydroxy-3,6,7-trimethoxy-1,4-phenanthrenequinone | 0.08–1.06 µg/mL | A549 (Lung), PC-3, DU145 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB, KBVIN (Nasopharyngeal) |
| Denbinobin | A related 1,4-phenanthrenequinone | 0.08–1.06 µg/mL | A549 (Lung), PC-3, DU145 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB, KBVIN (Nasopharyngeal) |
| Pyranophenanthridine derivative 11 | 9,9-Dimethyl-9H-pyrano[3,2-b]phenanthridine with dimethoxy substitution | Significant cytotoxic activity | L1210, HT29 |
| Pyranophenanthridine derivative 12 | 9,9-Dimethyl-9H-pyrano[3,2-b]phenanthridine with methylenedioxy substitution | Most active in the series | L1210, HT29 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of phenanthrene analogs, which are applicable to the study of this compound and its derivatives.
Cytotoxicity Assays
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
1. Cell Culture:
-
Human cancer cell lines (e.g., L1210, HT29) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curves.
Cell Cycle Analysis
Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
1. Cell Treatment:
-
Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
2. Staining:
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.
3. Flow Cytometry:
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. For example, pyranophenanthridine derivative 12 was found to induce a massive accumulation of cells in the G2/M phases, suggesting it perturbs DNA integrity or function.[2]
Signaling Pathways and Logical Relationships
The inhibition of the ubiquitin-activating enzyme by this compound and its analogs is expected to trigger a cascade of downstream cellular events, ultimately leading to apoptosis. The following diagrams illustrate the key signaling pathways and the logical workflow of SAR studies.
Caption: Inhibition of UAE by this compound leads to apoptosis.
Caption: Workflow for SAR studies of this compound analogs.
Conclusion
This compound represents a promising starting point for the development of novel anticancer agents targeting the ubiquitin-activating enzyme. While comprehensive SAR data for a broad range of its analogs are still emerging, the existing knowledge on related phenanthrene compounds provides a solid foundation for future drug design and optimization efforts. Further synthesis and biological evaluation of this compound derivatives are crucial to elucidate the precise structural requirements for potent and selective UAE inhibition and to advance the development of this compound class as a potential cancer therapy.
References
Safety Operating Guide
Proper Disposal of Panepophenanthrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Panepophenanthrin, a potent inhibitor of the ubiquitin-activating enzyme.
This compound is classified as a hazardous substance, and adherence to strict disposal protocols is essential to protect both laboratory personnel and the environment. The following procedures are based on established safety data sheets and general best practices for chemical waste management.
Hazard Profile and Safety Precautions
This compound presents significant health and environmental hazards.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled[1] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects[1][2] |
Immediate Safety Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
-
In case of eye contact: Rinse out with plenty of water and remove contact lenses if present.[1]
-
If inhaled: Move to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
If swallowed: Rinse mouth and immediately call a poison center or doctor.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local regulations for hazardous waste.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][2]
-
-
Liquid Waste:
-
Original Containers:
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, environment).
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a certified hazardous waste disposal service.
3. Contaminated Materials and Decontamination:
-
Personal Protective Equipment (PPE): Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste.
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) to dissolve the compound, collecting the rinsate as hazardous liquid waste, and then washing the glassware thoroughly with soap and water.
-
Spills: In the event of a spill, evacuate the area and follow your institution's established spill response protocol for toxic substances. Use an appropriate absorbent material for liquid spills, and carefully collect all contaminated materials into a sealed hazardous waste container.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the this compound waste.
-
Provide them with an accurate inventory of the waste. This compound is classified under UN number 2811 for "Toxic solid, organic, n.o.s." for transportation purposes.[1][2]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Panepophenanthrin: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Panepophenanthrin
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Given the potent biological activity of this compound, adherence to strict safety measures is paramount to ensure personnel safety and prevent environmental contamination. The following procedures are based on best practices for handling highly toxic solid organic compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filter[1] - Chemical-resistant disposable coveralls (e.g., Tyvek)[2] - Double-gloving with chemical-resistant gloves (e.g., nitrile)[3] - Chemical splash goggles and face shield[4] - Disposable shoe covers |
| Solution Preparation and Handling | - Chemical fume hood[5] - Lab coat or chemical-resistant apron[4] - Chemical-resistant gloves (e.g., nitrile)[2][4] - Chemical splash goggles[4] |
| Waste Disposal | - Lab coat or chemical-resistant apron - Chemical-resistant gloves (e.g., nitrile) - Chemical splash goggles |
| Spill Cleanup (Small) | - Full-face respirator with P100 (or equivalent) particulate filter - Chemical-resistant disposable coveralls - Double-gloving with heavy-duty chemical-resistant gloves - Chemical splash goggles and face shield - Chemical-resistant boots |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
All work with solid this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[5].
Handling Solid this compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle with non-sparking tools.
-
Aliquotting: If preparing smaller quantities, do so within the fume hood.
-
Container Management: Keep the primary container tightly sealed when not in use.
Handling this compound in Solution:
-
Solvent Selection: Use the least toxic solvent appropriate for the procedure.
-
Transfer: Use a calibrated pipette or syringe for transferring solutions to minimize splashes and aerosol generation.
-
Storage: Store solutions in clearly labeled, sealed containers in a designated, ventilated, and secure area.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention[5].
In Case of Inhalation:
-
Move the individual to fresh air immediately[5].
-
If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.
-
Seek immediate medical attention[5].
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Spill Management Workflow
The following diagram outlines the procedural flow for managing a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
